molecular formula C47H53FN8O8 B10823942 SK-575

SK-575

Cat. No.: B10823942
M. Wt: 877.0 g/mol
InChI Key: HPBWDZVXFSTVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SK-575 is a useful research compound. Its molecular formula is C47H53FN8O8 and its molecular weight is 877.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H53FN8O8

Molecular Weight

877.0 g/mol

IUPAC Name

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide

InChI

InChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61)

InChI Key

HPBWDZVXFSTVMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

Foundational & Exploratory

SK-575 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of EA 575®

Introduction

EA 575® is a proprietary dry extract of ivy leaves (Hedera helix L.), specifically a drug extract ratio (DER) of 5-7.5:1, utilizing 30% ethanol as the extraction solvent.[1][2][3] It is a well-characterized phytopharmaceutical agent recognized for its clinical efficacy in treating respiratory conditions, particularly those involving cough and inflammation.[1][2][3][4][5][6][7] The therapeutic effects of EA 575® are attributed to a complex interplay of its bioactive constituents, primarily triterpene saponins (such as α-hederin and hederacoside C) and polyphenols, which modulate multiple intracellular signaling pathways.[8] This technical guide provides a detailed overview of the core mechanisms of action of EA 575®, focusing on its influence on the NF-κB pathway, adenosine A2B receptor signaling, β2-adrenergic signaling, and its immunomodulatory activities.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of EA 575® are significantly mediated through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1][8]

EA 575® inhibits the transcriptional activity of NF-κB by partially preventing its translocation into the nucleus upon stimulation with Tumor Necrosis Factor-alpha (TNFα).[1][9] The underlying mechanism involves the stabilization of the NF-κB:IκBα complex.[1][8][9] EA 575® achieves this by reducing the phosphorylation of IκBα, the inhibitory subunit of NF-κB, while concurrently enhancing the phosphorylation of RelA (p65), a subunit of NF-κB.[1][9] This differential phosphorylation pattern is thought to switch the specificity of the IκB kinase (IKK), leading to a more stable NF-κB:IκBα complex and consequently, reduced nuclear translocation of NF-κB.[1][9]

Quantitative Data:
Cell LineStimulantEA 575® ConcentrationObserved EffectReference
J774.2 (murine macrophages)TNFα (25 ng/ml)Not specifiedPartial inhibition of NF-κB (RelA) nuclear translocation.[1]
HEK293TNFα (10 ng/ml)Not specified47.4% decrease in Venus fluorescence in a protein fragment complementation assay, indicating stabilization of the NF-κB:IκBα complex.[1]
Human monocytic and lung epithelial cell linesNot specifiedNot specifiedDecreased transcriptional activity of NF-κB.[9]
Experimental Protocols:

NF-κB Nuclear Translocation Assay: [1][9]

  • Cell Lines: J774.2 and HEK293 cells.

  • Method: Immunofluorescence.

  • Protocol: Cells were incubated with or without EA 575® before stimulation with TNFα. After stimulation, cells were fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit (RelA). A fluorescently labeled secondary antibody (e.g., Cy3 conjugated) was used for visualization. Nuclear translocation was observed using fluorescence microscopy.

Protein Fragment Complementation Assay for NF-κB:IκBα Stability: [1]

  • Method: A protein fragment complementation assay using the fluorescent protein Venus.

  • Protocol: HEK293 cells were transfected with constructs expressing NF-κB and IκBα fused to non-fluorescent fragments of the Venus protein. The binding of NF-κB to IκBα brings the Venus fragments into proximity, resulting in fluorescence. Cells were pre-incubated with EA 575® and then stimulated with TNFα. The change in fluorescence intensity was measured to determine the stability of the NF-κB:IκBα complex.

Western Blot for Phosphorylation Status: [9]

  • Method: Western Blot Analysis.

  • Protocol: Cells were treated with EA 575® and stimulated with TNFα. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of RelA and IκBα.

Signaling Pathway Diagram:

NF_kB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_p65 IκBα-p65/p50 (NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65->p65_p50 Dissociation IkBa_p p-IκBα IkBa_p65->IkBa_p Nucleus Nucleus p65_p50->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) Nucleus->Gene_Expression Induces EA575 EA 575® EA575->IKK Inhibits IκBα phosphorylation EA575->IkBa_p65 Stabilizes complex

Caption: EA 575® inhibits the NF-κB pathway by stabilizing the IκBα-NF-κB complex.

Inhibition of Adenosine A2B Receptor (A2BAR) Signaling

EA 575® has been shown to indirectly inhibit the signaling cascade of the adenosine A2B receptor (A2BAR).[9][10][11][12][13] This is a significant finding as A2BAR signaling is implicated in chronic inflammatory airway diseases.[9][10][12] The inhibitory effect of EA 575® on A2BAR is indirect and requires several hours of incubation to manifest.[9][10][12]

The inhibition of A2BAR signaling by EA 575® leads to a reduction in several downstream events, including:

  • Decreased cyclic AMP (cAMP) levels.[9][10][12]

  • Reduced recruitment of β-arrestin 2 to the receptor.[9][10][12]

  • Inhibition of cAMP Response Element (CRE) activation.[9][10][12][13]

  • Decreased A2BAR-mediated IL-6 release from lung epithelial cells.[9][10][12][13]

Quantitative Data:
Cell LineStimulantEA 575® ConcentrationIncubation TimeObserved EffectReference
HEK293Adenosine (100 µM)80-240 µg/mL16 hoursSignificant inhibition of CRE activation (max reduction of 24.23 ± 9.38%).[13]
HEK293BAY 60-6583 (10 µM)80-240 µg/mL16 hoursDose-dependent inhibition of A2BAR-mediated CRE activation (up to 20.18 ± 2.67%).[13]
Transiently transfected HEK cellsNECA (10 µM)160 µg/mL16 hoursSignificant inhibition of β-arrestin 2 recruitment by 16.90 ± 4.69%.[13]
Transiently transfected HEK cellsBAY 60-6583 (10 µM)160 µg/mL16 hoursSignificant inhibition of β-arrestin 2 recruitment by 9.31 ± 4.82%.[13]
Calu-3AdenosineNot specifiedNot specifiedReduction in adenosine-mediated IL-6 release.[13]
Experimental Protocols:

Dynamic Mass Redistribution (DMR) Assay: [9][10][12]

  • Method: To assess the general cellular response mediated by A2BAR signaling.

  • Protocol: HEK293 cells were treated with EA 575® for varying durations before stimulation with an A2BAR agonist. The redistribution of cellular mass was measured as an indicator of receptor activation.

cAMP and β-arrestin 2 Recruitment Assays: [9][10][12]

  • Cell Line: Luciferase-based HEK293 reporter cell lines.

  • Protocol: Cells were pre-incubated with EA 575® and then stimulated with an A2BAR agonist. Changes in intracellular cAMP levels and the recruitment of β-arrestin 2 to the receptor were quantified using specific reporter assays.

CRE Activation Assay: [9][10][12][13]

  • Cell Line: HEK293 reporter cell line with a CRE-luciferase construct.

  • Protocol: Cells were pre-incubated with EA 575® for 16 hours and then stimulated with adenosine or a specific A2BAR agonist. Luciferase activity was measured to determine the level of CRE activation.

IL-6 Release Assay: [9][10][12]

  • Cell Line: Calu-3 lung epithelial cells.

  • Method: Lumit™ Immunoassay.

  • Protocol: Cells were treated with EA 575® and stimulated with an A2BAR agonist. The amount of IL-6 released into the cell culture supernatant was quantified.

Signaling Pathway Diagram:

A2BAR_Signaling Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Binds G_protein Gs Protein A2BAR->G_protein Activates beta_arrestin β-arrestin 2 A2BAR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Expression Gene Expression (e.g., IL-6) CRE->Gene_Expression Induces EA575 EA 575® EA575->A2BAR Indirectly inhibits

Caption: EA 575® indirectly inhibits the A2BAR signaling cascade.

Biased Signaling of the β2-Adrenergic Receptor

EA 575® exhibits a unique mechanism of action on the β2-adrenergic receptor (β2-AR), promoting biased signaling.[10][14] Instead of acting as a direct agonist, EA 575® modulates the receptor's response to stimulation.[10][14] Specifically, it inhibits the recruitment of β-arrestin 2 to the β2-AR, which in turn enhances the G protein/cAMP signaling pathway.[10][14] This is significant because the G protein/cAMP pathway is associated with the therapeutic bronchodilatory effects, while the β-arrestin pathway can lead to receptor desensitization and internalization.[10][14]

The active component α-hederin, found in EA 575®, has been shown to indirectly inhibit the G protein-coupled receptor kinase 2 (GRK2)-mediated phosphorylation of the β2-AR.[13] This inhibition of phosphorylation is the likely reason for the decreased recruitment of β-arrestin 2.[13] By favoring the G protein/cAMP pathway, EA 575® enhances the β2-adrenergic responsiveness, leading to bronchodilation.[13]

Experimental Protocols:

Dynamic Mass Redistribution (DMR) Assay: [10][14]

  • Cell Lines: HEK wild-type and HEK β-arrestin knock-out cells.

  • Protocol: The impact of EA 575® on β2-adrenergic signaling was assessed by measuring changes in cellular mass redistribution upon receptor stimulation in both wild-type and β-arrestin deficient cells.

cAMP Formation Assay: [10][14]

  • Method: GloSensor™ assay.

  • Protocol: Intracellular cAMP levels were measured in response to β2-AR stimulation in the presence and absence of EA 575® to quantify the enhancement of G protein/cAMP signaling.

β-arrestin 2 Recruitment Assay: [10][14]

  • Method: PathHunter® assay.

  • Protocol: The recruitment of β-arrestin 2 to the β2-AR was monitored following receptor stimulation with and without EA 575® treatment.

Signaling Pathway Diagram:

B2AR_Signaling Agonist β2-Agonist B2AR β2-AR Agonist->B2AR Binds G_protein Gs Protein B2AR->G_protein Activates GRK2 GRK2 B2AR->GRK2 Activates B2AR_p p-β2-AR B2AR->B2AR_p AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to GRK2->B2AR Phosphorylates beta_arrestin β-arrestin 2 B2AR_p->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Mediates EA575 EA 575® EA575->GRK2 Inhibits

Caption: EA 575® promotes biased signaling of the β2-AR towards the Gs-protein pathway.

Immunomodulatory Effects on Dendritic Cells and T-Cell Polarization

EA 575® demonstrates potent immunomodulatory properties by directly acting on dendritic cells (DCs), which are key regulators of T-cell mediated immunity.[8] The effects are dose-dependent, with lower concentrations promoting immunoregulatory responses and higher concentrations exerting more pronounced anti-inflammatory effects.[15][16]

At non-cytotoxic concentrations (up to 100 µg/mL), EA 575®:

  • Inhibits the differentiation and maturation of monocyte-derived DCs (MoDCs).[15][16]

  • Reduces the expression of maturation markers (CD83), co-stimulatory molecules (CD40, CD86), and HLA-DR on MoDCs.[15][16]

  • Decreases the production of pro-inflammatory cytokines by MoDCs, including IL-12, IL-23, IL-1β, IL-6, and TNF-α.[15][16]

  • Induces a tolerogenic phenotype in DCs, characterized by the upregulation of inhibitory markers such as PD-L1, ILT3, and ILT4.[15]

  • Suppresses allogeneic T-cell proliferation.[15][16]

  • Modulates T-helper (Th) cell polarization:

    • At higher concentrations (100 µg/mL), it reduces Th1 (IFN-γ) and Th17 (IL-17A) responses.[15][16]

    • At lower concentrations (20 µg/mL), it decreases Th1 responses while increasing Th2 (IL-4) and regulatory T-cell (Treg) responses (IL-10).[15][16]

Quantitative Data:
Cell TypeEA 575® ConcentrationObserved EffectReference
MonocytesUp to 100 µg/mLNo significant effect on metabolic activity (non-cytotoxic).[8]
Monocytes200 µg/mL and 400 µg/mLReduced metabolic activity (cytotoxic).[8]
Monocyte-derived DCs20 µg/mL and 100 µg/mLInhibition of differentiation and maturation.[15][16]
Mature MoDCs100 µg/mLStronger inhibition of T-cell proliferation and Th1/Th17 responses.[15][16]
Mature MoDCs20 µg/mLIncreased Th2 and IL-10 responses.[15][16]
Experimental Protocols:

Monocyte-Derived Dendritic Cell (MoDC) Culture: [15]

  • Protocol: Human monocytes are cultured in the presence of IL-4 and GM-CSF to differentiate into immature MoDCs. EA 575® is added at the beginning of the culture. Maturation of DCs is induced by adding LPS and IFN-γ.

Phenotypic Analysis of DCs: [15]

  • Method: Flow cytometry.

  • Protocol: Differentiated and matured MoDCs are stained with fluorescently labeled antibodies against surface markers (e.g., CD1a, CD83, CD86, HLA-DR, PD-L1) and analyzed by flow cytometry.

T-cell Proliferation and Polarization Assays: [15]

  • Protocol: EA 575®-treated MoDCs are co-cultured with allogeneic T-cells. T-cell proliferation is measured (e.g., by CFSE dilution). Cytokine production by T-cells is analyzed by intracellular cytokine staining and flow cytometry or by ELISA/multiplex assays on culture supernatants to determine Th polarization.

Experimental Workflow Diagram:

DC_TCell_Workflow cluster_0 Dendritic Cell Differentiation and Treatment cluster_1 Co-culture and Analysis Monocytes Human Monocytes Differentiation Differentiate with IL-4 + GM-CSF Monocytes->Differentiation EA575_treatment Treat with EA 575® Differentiation->EA575_treatment imDCs Immature MoDCs Maturation Mature with LPS + IFN-γ imDCs->Maturation mDCs Mature MoDCs Maturation->mDCs Co_culture Co-culture mDCs->Co_culture EA575_treatment->imDCs T_cells Allogeneic T-cells T_cells->Co_culture Analysis Analyze: - T-cell proliferation - Cytokine production - DC phenotype Co_culture->Analysis

Caption: Experimental workflow for assessing the immunomodulatory effects of EA 575®.

Conclusion

The mechanism of action of EA 575® is multifaceted, involving the modulation of several key signaling pathways that are central to inflammation and immune regulation. Its ability to inhibit the NF-κB and adenosine A2B receptor signaling pathways contributes to its anti-inflammatory effects. The promotion of biased signaling of the β2-adrenergic receptor provides a basis for its bronchodilatory properties. Furthermore, its dose-dependent immunomodulatory effects on dendritic cells and T-cell polarization highlight a sophisticated mechanism for regulating immune responses in the airways. This complex pharmacology, targeting multiple pathways simultaneously, underlies the clinical efficacy of EA 575® in the treatment of respiratory diseases.

References

SK-575: A Technical Whitepaper on a Potent and Selective PARP1 Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By inducing the selective ubiquitination and subsequent proteasomal degradation of PARP1, this compound offers a distinct mechanism of action compared to traditional PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. PROTACs, which leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offer the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms associated with traditional small-molecule inhibitors. PARP1 is a validated therapeutic target in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This compound was developed to induce the degradation of PARP1, thereby inhibiting its catalytic activity and scaffolding functions.[1][2][3]

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to PARP1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex between PARP1, this compound, and CRBN.[1] The proximity induced by this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PARP1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

SK575_Mechanism_of_Action cluster_0 This compound Mediated PARP1 Degradation SK575 This compound Ternary_Complex Ternary Complex (PARP1-SK575-CRBN) SK575->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of PARP1 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded PARP1 (Peptides) Proteasome->Degradation

Caption: Mechanism of action of this compound as a PARP1 degrader.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective degradation of PARP1 in various cancer cell lines. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeBRCA StatusDC50 (nM)IC50 (nM)Reference
MDA-MB-436 Breast CancerBRCA1 mutant1.2619 ± 6[4]
Capan-1 Pancreatic CancerBRCA2 mutant6.7256 ± 12[4]
SW620 Colorectal AdenocarcinomaWild-type0.509N/A[4]

Table 1: In vitro potency of this compound in various cancer cell lines.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.

Animal ModelTreatmentTumor Growth Inhibition (TGI)Reference
Capan-1 Xenograft (BRCA2 mutant)This compound (25 mg/kg, IP, daily for 5 days)Significant inhibition[4]
Capan-1 Xenograft (BRCA2 mutant)This compound (50 mg/kg, IP, daily for 5 days)Significant inhibition[4]
SW620 XenograftThis compound (25 mg/kg, IP, single dose)PARP1 degradation for >24h[4]

Table 2: In vivo efficacy of this compound in xenograft models.

Experimental Protocols

Western Blotting for PARP1 Degradation

This protocol describes the methodology to assess the degradation of PARP1 in cells treated with this compound.

Western_Blot_Workflow cluster_1 Western Blotting Workflow Cell_Culture 1. Cell Seeding & Treatment with this compound Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-PARP1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of PARP1 degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol outlines the procedure to determine the effect of this compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Study_Workflow cluster_2 In Vivo Xenograft Study Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Nude mice) Tumor_Implantation 2. Subcutaneous Implantation of Cancer Cells Animal_Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Dosing with this compound or Vehicle Control Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study of this compound.

Protocol:

  • Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., Capan-1) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group should receive a vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic studies via western blotting).

Conclusion

This compound is a potent and selective PARP1 degrader with demonstrated in vitro and in vivo anti-tumor activity, particularly in cancer cells with BRCA mutations. Its mechanism of action, involving the targeted degradation of PARP1, represents a novel and promising therapeutic strategy. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PARP1-targeting PROTACs.

References

SK-575: A Technical Whitepaper on a Potent PARP1-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SK-575, a novel and potent proteolysis targeting chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase-1 (PARP1). This compound represents a significant advancement in the field of targeted protein degradation, demonstrating high efficacy in preclinical models of cancer. This guide will delve into its mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate PARP1.[1] It achieves this by simultaneously binding to PARP1 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of PARP1 by the proteasome.[1]

The design of this compound incorporates a ligand based on the PARP1 inhibitor olaparib, which provides specificity for the target protein.[2] This is connected via a chemical linker to a ligand for the Cereblon/Cullin 4A (CRBN/CUL4A) E3 ubiquitin ligase complex.[2] This dual-binding capability is the cornerstone of its function as a potent PARP1 degrader.[2]

Below is a diagram illustrating the general mechanism of action for a PROTAC like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound (PROTAC) PARP1 PARP1 (Target Protein) PROTAC->PARP1 Binds E3 Cereblon E3 Ligase PROTAC->E3 Ternary PARP1-SK-575-E3 Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_PARP1 Degraded Peptides Proteasome->Degraded_PARP1 Degradation Recycled_PROTAC Recycled this compound Ternary->Ub Ubiquitination Ternary->Recycled_PROTAC Release

Caption: General mechanism of action for the this compound PROTAC.

Quantitative Data Summary

This compound has demonstrated potent activity across various cancer cell lines, particularly those with BRCA1/2 mutations.[3][4][5] The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein (PARP1) after a 24-hour treatment period.[2]

Cell LineDC50 (nM)Maximum Degradation (Dmax)Reference
MDA-MB-4361.26>99% at 10 nM[2][5]
SW6200.509>99% at 10 nM[2][5]
Capan-16.72~99% at 100 nM[2][5]
Table 2: In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound needed to inhibit the growth of cancer cells by 50%.

Cell LineIC50 (nM)Mutation StatusReference
MDA-MB-43619 ± 6BRCA1 mutant[5]
Capan-156 ± 12BRCA2 mutant[5]
Table 3: In Vivo Efficacy

This compound has shown significant tumor growth inhibition in mouse xenograft models.

Xenograft ModelDosage and AdministrationOutcomeReference
Capan-1 (BRCA2-mutated)25 and 50 mg/kg, IP, once daily for 5 daysSignificant tumor growth inhibition[5]
SW62025 mg/kg, IP, single doseEffective PARP1 degradation in tumor tissue for >24 hours[5]

Key Experimental Protocols

The following sections outline the methodologies used to characterize this compound.

Cell Culture and Proliferation Assays
  • Cell Lines: Human cancer cell lines such as MDA-MB-436 (breast cancer, BRCA1 mutant), Capan-1 (pancreatic cancer, BRCA2 mutant), and SW620 (colorectal adenocarcinoma) were utilized.[2][5]

  • Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

  • Proliferation Assay: To determine the IC50 values, cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. Cell viability was typically assessed using a CellTiter-Glo® luminescent cell viability assay or similar methods that measure ATP levels as an indicator of metabolically active cells.

Western Blotting for PARP1 Degradation

This technique was employed to quantify the extent of PARP1 degradation induced by this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibody (anti-PARP1) D->E F Incubate with HRP-conjugated secondary antibody E->F G Add chemiluminescent substrate F->G H Image and quantify band intensity G->H

Caption: Workflow for Western Blotting to assess PARP1 degradation.

  • Protocol:

    • Cells were treated with various concentrations of this compound for 24 hours.[2]

    • Following treatment, cells were harvested and lysed to extract total protein.

    • Protein concentrations were normalized to ensure equal loading.

    • Proteins were separated by size using SDS-PAGE and then transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for PARP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) was also used to ensure equal protein loading across lanes.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.

    • The signal was visualized using a chemiluminescent substrate, and band intensities were quantified to determine the percentage of remaining PARP1 relative to the vehicle-treated control. The DC50 and Dmax values were calculated from these quantifications.[2]

In Vivo Xenograft Studies

Animal models were used to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., Capan-1 or SW620) were subcutaneously injected into the flanks of the mice.[5]

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (IP) injection at specified doses and schedules.[5]

  • Efficacy Assessment: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were excised at various time points after a single dose of this compound to assess the level of PARP1 degradation in the tumor tissue via Western blotting.[5]

Conclusion

This compound is a highly potent and specific PARP1-degrading PROTAC that demonstrates significant anti-cancer activity in preclinical models, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).[3][4] Its ability to induce rapid and profound degradation of PARP1 at picomolar to low nanomolar concentrations highlights the potential of the PROTAC modality to overcome limitations of traditional small molecule inhibitors.[2] The data presented herein supports further investigation of this compound as a promising therapeutic agent for the treatment of various cancers.

References

SK-575: A Technical Guide to a Novel PARP1 Degrader for BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-575 is a novel, highly potent, and specific Proteolysis-Targeting Chimera (PROTAC) designed to degrade Poly(ADP-ribose) polymerase 1 (PARP1). This document provides an in-depth technical overview of this compound, with a particular focus on its application in cancers harboring BRCA1 and BRCA2 (BRCA1/2) mutations. This compound leverages the cellular ubiquitin-proteasome system to induce the degradation of PARP1, offering a distinct and potentially more advantageous therapeutic strategy compared to traditional PARP inhibitors. Preclinical data demonstrate that this compound potently inhibits the growth of BRCA-mutated cancer cells and exhibits significant anti-tumor activity in vivo, both as a monotherapy and in combination with cytotoxic agents. This guide details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in the evaluation of this compound.

Introduction: The Role of PARP1 and BRCA in Cancer

BRCA1 and BRCA2 are tumor suppressor genes that play a critical role in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Mutations in these genes impair the HR pathway, leading to genomic instability and an increased susceptibility to certain cancers, particularly breast and ovarian cancers.[1]

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which primarily resolves DNA single-strand breaks. In cancer cells with defective HR, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.

This compound: A PROTAC-Based PARP1 Degrader

This compound is a heterobifunctional molecule designed as a PROTAC. It consists of three key components: a ligand that binds to PARP1 (derived from the PARP inhibitor olaparib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), and a chemical linker that connects the two ligands.

Mechanism of Action

This compound functions by hijacking the cell's natural protein degradation machinery. The molecule simultaneously binds to PARP1 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of PARP1 by the E3 ligase. Poly-ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the PARP1 protein.

SK575_Mechanism cluster_cell Cancer Cell SK575 This compound Ternary_Complex Ternary Complex (this compound-PARP1-CRBN) SK575->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_PARP1 Ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Facilitates Ubiquitination Ubiquitin->Ub_PARP1 Attaches to PARP1 Proteasome 26S Proteasome Ub_PARP1->Proteasome Recognized by Degraded_PARP1 Degraded PARP1 (Amino Acids) Proteasome->Degraded_PARP1 Degrades

Caption: Mechanism of action of this compound as a PARP1 PROTAC degrader.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and specific degradation of PARP1 in various human cancer cell lines, particularly those with BRCA1/2 mutations. The degradation of PARP1 leads to a significant inhibition of cell growth in these cancer cells.

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)This compound DC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant19 ± 61.26
Capan-1Pancreatic CancerBRCA2 mutant56 ± 126.72
SW620Colon CancerBRCA WT-0.509

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines. IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration for PARP1.

In Vivo Efficacy

In preclinical xenograft models, this compound has shown durable tumor growth inhibition. When administered to mice bearing BRCA2-mutated Capan-1 pancreatic cancer xenografts, this compound significantly inhibited tumor growth as a single agent.

Animal ModelTreatmentOutcome
Mice with Capan-1 xenografts (BRCA2 mutant)This compound (25 and 50 mg/kg, IP, once daily for 5 days)Significant inhibition of tumor growth

Table 2: In Vivo Efficacy of this compound. IP: Intraperitoneal injection.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. For specific details, it is recommended to consult the supplementary information of the primary publication.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for PARP1 Degradation

This technique is used to quantify the amount of PARP1 protein in cells after treatment with this compound.

  • Cell Lysis: Treat cells with different concentrations of this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative amount of PARP1 protein and calculate the DC50 value.

γH2AX Formation Assay (Immunofluorescence)

This assay detects DNA double-strand breaks by staining for the phosphorylated form of the histone variant H2AX (γH2AX).

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Staining: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per cell to assess the level of DNA damage.

In Vivo Xenograft Model

This protocol outlines the establishment and treatment of a tumor xenograft model in mice.

  • Cell Preparation: Culture Capan-1 cells and resuspend them in a mixture of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection according to the specified dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MDA-MB-436, Capan-1) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (PARP1 Degradation) Cell_Culture->Western_Blot gH2AX_Assay γH2AX Assay (DNA Damage) Cell_Culture->gH2AX_Assay IC50 IC50 Viability_Assay->IC50 IC50 Determination DC50 DC50 Western_Blot->DC50 DC50 Determination DNA_Damage_Quant DNA_Damage_Quant gH2AX_Assay->DNA_Damage_Quant DNA Damage Quantification Xenograft_Model Xenograft Model (e.g., Capan-1 in mice) Treatment This compound Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy Efficacy Tumor_Measurement->Efficacy Anti-Tumor Efficacy

Caption: Workflow for the preclinical evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of functionalized olaparib and thalidomide derivatives, followed by their conjugation via a linker. A general approach involves synthesizing a thalidomide derivative with a reactive handle, which is then coupled to a linker. Separately, an olaparib analog is functionalized to allow for its attachment to the other end of the linker. The final step is the coupling of the two fragments to yield this compound. For a detailed, step-by-step synthesis protocol, including reaction conditions and purification methods, please refer to the supporting information of the primary publication by Cao et al. in the Journal of Medicinal Chemistry.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of BRCA-mutated cancers. Its unique mechanism of action as a PARP1 degrader offers the potential for improved efficacy and a differentiated resistance profile compared to traditional PARP inhibitors. The preclinical data presented in this guide highlight the potent anti-tumor activity of this compound. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with BRCA-mutated and other homologous recombination deficient cancers.

References

SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and preclinical development of this compound. By forming a specific covalent bond with the Cysteine 481 residue in the BTK active site, this compound achieves sustained target inhibition. Data presented herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell lymphoma. The favorable pharmacokinetic and safety profile of this compound supports its ongoing development as a potential therapeutic agent for B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both normal and malignant B-cells has made it a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

This compound was identified through a rational drug design and screening program aimed at discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical data package for this compound.

Discovery and Optimization

The discovery of this compound began with a high-throughput screen of an in-house library of compounds designed to react with cysteine residues. The initial hit compound, SK-101, demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the scaffold to enhance target affinity and selectivity, leading to the identification of this compound.

Mechanism of Action

This compound is an irreversible inhibitor that functions by forming a covalent bond with the thiol group of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking downstream signaling pathways essential for B-cell survival and proliferation.

cluster_BCR B-Cell Receptor (BCR) Complex cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nucleus BCR BCR LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB NF-κB DAG_IP3->NFkB activates Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation translocates to nucleus SK575 This compound SK575->BTK Covalent Inhibition (Cys481)

Caption: BTK Signaling Pathway and this compound's Mechanism of Action.

In Vitro Characterization

Enzymatic and Cellular Potency

This compound demonstrates potent inhibition of BTK enzymatic activity and downstream cellular signaling.

Assay Type Metric Value
Recombinant Human BTKIC501.2 nM
TMD8 Lymphoma Cell Line (pBTK Y223)IC505.8 nM
Ramos Lymphoma Cell Line (Anti-IgM induced Ca2+ flux)IC508.1 nM
TMD8 Lymphoma Cell Line (Viability)EC5015.3 nM

Table 1: In Vitro Potency of this compound.

Kinase Selectivity

To assess its specificity, this compound was profiled against a panel of 400 kinases. High selectivity was observed for BTK over other kinases containing a homologous cysteine residue, such as TEC, BMX, and EGFR.

Kinase IC50 (nM) Selectivity (Fold vs. BTK)
BTK 1.2 1
TEC11596
BMX250208
EGFR> 10,000> 8,333
ITK> 5,000> 4,167

Table 2: Kinase Selectivity Profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice and rats following a single oral (PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.

Species Dose (mg/kg) Route Cmax (ng/mL) T1/2 (h) AUC (ng·h/mL) F (%)
Mouse2IV1,2502.11,850-
Mouse10PO8902.54,10044
Rat1IV9803.01,620-
Rat5PO6503.43,58044

Table 3: Pharmacokinetic Parameters of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.

cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A Implant TMD8 Cells (5x10^6) subcutaneously into nude mice B Allow tumors to reach ~150 mm³ A->B C Randomize mice into Vehicle and this compound groups B->C D Administer Vehicle or this compound (10 mg/kg, PO, QD) C->D E Measure tumor volume 3 times per week D->E F Collect tumors for pharmacodynamic analysis (pBTK levels) D->F

Caption: Workflow for the In Vivo Xenograft Efficacy Study.

Oral administration of this compound at 10 mg/kg once daily resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group.

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle-1850 ± 210-
This compound10320 ± 9583

Table 4: Efficacy of this compound in the TMD8 Xenograft Model.

Experimental Protocols

BTK Enzymatic Assay

Recombinant human BTK was incubated with this compound at various concentrations in a buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC50 values were calculated using a four-parameter logistic fit.

Cellular pBTK Assay

TMD8 cells were treated with serially diluted this compound for 2 hours. Cells were then lysed, and the phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked immunosorbent assay (ELISA).

Kinase Selectivity Profiling

The kinase selectivity of this compound was assessed using a commercial service (e.g., Eurofins KinaseProfiler™). The compound was tested at a concentration of 1 µM against a panel of 400 kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC50 values were subsequently determined.

Animal Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TMD8 cells. When tumors reached an average volume of 150 mm³, mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose and administered by oral gavage once daily (QD) for 21 days. Tumor volumes were measured three times a week with calipers.

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic properties, and strong preclinical data package establish this compound as a promising candidate for clinical development in the treatment of B-cell malignancies.

SK-575 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a novel, highly potent, and specific heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings. The data presented herein supports the validation of PARP1 as a therapeutic target for this compound in cancers with specific genetic backgrounds, such as those harboring BRCA1/2 mutations.

Mechanism of Action: Targeted Degradation of PARP1

This compound operates through a distinct mechanism of action compared to traditional PARP inhibitors. Instead of merely blocking the enzymatic activity of PARP1, this compound hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the PARP1 protein.[1]

The this compound molecule is composed of three key components: a ligand that binds to PARP1, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between PARP1 and the CRBN E3 ligase. Once this complex is formed, the E3 ligase ubiquitinates PARP1, tagging it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation not only ablates the enzymatic function of PARP1 but also its non-enzymatic scaffolding functions, potentially offering a more profound and durable therapeutic effect and a strategy to overcome resistance to PARP inhibitors.[2][3]

SK575_Mechanism_of_Action cluster_0 This compound Mediated PARP1 Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SK575 This compound PARP1 PARP1 SK575->PARP1 Binds CRBN CRBN E3 Ligase SK575->CRBN Recruits Ternary_Complex PARP1-SK575-CRBN Ternary Complex Ubiquitination Ubiquitination of PARP1 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation PARP1 Degradation Proteasome->Degradation Mediates

Mechanism of action of this compound.

Data Presentation

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these target validation experiments.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)This compound DC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant19 ± 61.26
Capan-1Pancreatic CancerBRCA2 mutant56 ± 126.72
SW620Colorectal CancerNot specifiedNot specified0.509

IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelTumor TypeTreatmentDosageRouteOutcome
MiceCapan-1 XenograftThis compound25 and 50 mg/kgIP, once daily for 5 daysSignificant tumor growth inhibition

IP: Intraperitoneal

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are based on standard laboratory procedures and are representative of the methods used to generate the presented data.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, Capan-1)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Workflow for the MTT cell viability assay.
PARP1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of PARP1 protein following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the DC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Capan-1 cells

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of Capan-1 cells mixed with Matrigel into the flank of the mice.[4]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Administer this compound or a vehicle control intraperitoneally once daily for a specified duration (e.g., 5 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth between the treatment and control groups to assess the efficacy of this compound.

Xenograft_Study_Workflow start Start inject_cells Inject Capan-1 cells into mice start->inject_cells monitor_growth Monitor tumor growth inject_cells->monitor_growth randomize_mice Randomize mice into groups monitor_growth->randomize_mice administer_drug Administer this compound or vehicle randomize_mice->administer_drug measure_tumors Measure tumor volume administer_drug->measure_tumors monitor_weight Monitor body weight measure_tumors->monitor_weight end_study End of study monitor_weight->end_study analyze_data Analyze tumor growth data end_study->analyze_data end_node End analyze_data->end_node

Workflow for the in vivo xenograft study.

Conclusion

The target validation studies for this compound provide compelling evidence for its potent and specific degradation of PARP1. The in vitro data demonstrate its efficacy in inhibiting the growth of cancer cells with BRCA mutations at nanomolar concentrations. Furthermore, in vivo studies confirm its ability to significantly inhibit tumor growth in a well-tolerated manner. The unique mechanism of action of this compound, involving the targeted degradation of PARP1, represents a promising therapeutic strategy for the treatment of cancers dependent on the PARP1 signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other targeted protein degraders.

References

The Role of SK-575 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a novel small molecule that has emerged as a potent and specific agent in the field of cancer therapy, particularly in the context of the DNA Damage Response (DDR). It is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs); its inhibition or degradation leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the degradation of PARP1 by this compound leads to synthetic lethality and potent anti-tumor activity.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a PARP1 degrader by hijacking the ubiquitin-proteasome system.[1] This bifunctional molecule consists of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN).[1] The binding of this compound to both PARP1 and CRBN brings them into close proximity, facilitating the ubiquitination of PARP1. Poly-ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted degradation of PARP1 is highly specific and does not significantly affect the levels of PARP2.[1] The depletion of PARP1 compromises the base excision repair (BER) pathway, leading to an accumulation of DNA single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these unresolved single-strand breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death.[1]

SK575_Mechanism_of_Action cluster_cell Cancer Cell SK575 This compound PARP1 PARP1 SK575->PARP1 Binds CRBN CRBN (E3 Ligase) SK575->CRBN Recruits Proteasome 26S Proteasome PARP1->Proteasome Degradation SSB Single-Strand Break (SSB) PARP1->SSB Repair (inhibited) CRBN->PARP1 Ubiquitination Ub Ubiquitin Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) Apoptosis Apoptosis DSB->Apoptosis Replication->DSB DDR_Pathway cluster_DDR DNA Damage Response DNA_Damage DNA Damage (e.g., SSBs) PARP1 PARP1 DNA_Damage->PARP1 Activates BER Base Excision Repair (BER) PARP1->BER Mediates Replication_Fork_Collapse Replication Fork Collapse & DSBs PARP1->Replication_Fork_Collapse Leads to (when degraded) Cell_Survival Cell Survival BER->Cell_Survival Promotes HR_proficient HR Proficient Cells HR_proficient->Cell_Survival Repair via HR HR_deficient HR Deficient Cells (e.g., BRCA1/2 mutant) Apoptosis Apoptosis HR_deficient->Apoptosis Synthetic Lethality Replication_Fork_Collapse->HR_proficient Replication_Fork_Collapse->HR_deficient SK575 This compound SK575->PARP1 Degrades Experimental_Workflow start Start cell_culture Cell Culture (HR-deficient & HR-proficient lines) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment western_blot Western Blot for PARP1 Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (DC50 & IC50) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

References

The Ubiquitin-Proteasome System in SK-575 Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of SK-575, a potent and specific PARP1 (Poly (ADP-ribose) polymerase 1) degrader. This compound functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. This document provides a comprehensive overview of the core principles of this compound's action, detailed quantitative data on its efficacy, and the specific experimental protocols used to characterize its function.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide variety of proteins, thereby regulating numerous cellular processes. This system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases are of particular interest in therapeutic development as they provide substrate specificity.

This compound is a heterobifunctional molecule designed to specifically target PARP1 for degradation.[1][2] It consists of three key components: a ligand that binds to PARP1, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By simultaneously binding to both PARP1 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of PARP1 and its subsequent degradation by the proteasome.[3] This targeted degradation of PARP1 has shown significant therapeutic potential in cancer cells, particularly those with mutations in the BRCA1/2 genes.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated through its potent induction of PARP1 degradation and its ability to inhibit the growth of cancer cells. The following tables summarize the key quantitative data from preclinical studies.

Table 1: PARP1 Degradation by this compound in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusDC50 (nM)Dmax (%)
MDA-MB-436Breast CancerBRCA1 mutant1.26>95
Capan-1Pancreatic CancerBRCA2 mutant6.72>95
SW620Colorectal CancerNot specified0.509>99

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Growth Inhibition by this compound in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 (nM)
MDA-MB-436Breast CancerBRCA1 mutant19 ± 6
Capan-1Pancreatic CancerBRCA2 mutant56 ± 12

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental workflows used to characterize it can be visualized through the following diagrams.

SK575_Mechanism cluster_cell Cancer Cell SK575 This compound PARP1 PARP1 SK575->PARP1 Binds CRBN CRBN E3 Ligase SK575->CRBN PolyUb_PARP1 Polyubiquitinated PARP1 CRBN->PolyUb_PARP1 Polyubiquitination Proteasome Proteasome Degraded_PARP1 Degraded PARP1 Fragments Proteasome->Degraded_PARP1 Degradation Ub Ubiquitin PolyUb_PARP1->Proteasome Targeting for Degradation

Caption: Mechanism of Action of this compound PROTAC.

Western_Blot_Workflow start Cancer cells treated with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-PARP1, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify PARP1 levels) detection->analysis end PARP1 Degradation Profile analysis->end

Caption: Western Blot Workflow for PARP1 Degradation.

CoIP_Workflow start Cancer cells treated with this compound lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip_ab Immunoprecipitation with anti-PARP1 or anti-CRBN antibody preclear->ip_ab beads Capture with Protein A/G beads ip_ab->beads wash Wash beads to remove non-specific binding beads->wash elution Elution of protein complexes wash->elution wb Western Blot Analysis (Probe for PARP1 and CRBN) elution->wb end Ternary Complex Confirmation wb->end

Caption: Co-Immunoprecipitation Workflow for Ternary Complex.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture
  • Cell Lines: MDA-MB-436, Capan-1, and SW620 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for PARP1 Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP1 (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the PARP1 levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) for 4-6 hours. Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with a primary antibody against PARP1 or CRBN (2-4 µg) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both PARP1 and CRBN to confirm their interaction within the ternary complex.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis.

Conclusion

This compound represents a promising therapeutic agent that effectively harnesses the ubiquitin-proteasome system to induce the targeted degradation of PARP1. Its potent and specific activity in cancer cells, particularly those with BRCA mutations, underscores the potential of PROTAC technology in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted protein degraders.

References

The Advent of SK-575: A Paradigm Shift in Synthetic Lethality Targeting PARP1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant advancement for oncology research and drug development, the emergence of SK-575, a potent and specific PARP1 degrader, offers a novel and compelling strategy in the realm of synthetic lethality for the treatment of cancers with specific DNA repair deficiencies. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols that underpin its development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.

This compound operates as a Proteolysis-Targeting Chimera (PROTAC), a sophisticated bifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. In this case, this compound selectively targets Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway. By inducing the degradation of PARP1, this compound effectively cripples a key DNA repair mechanism.[1][2]

The principle of synthetic lethality is elegantly exploited by this compound in cancers harboring mutations in the BRCA1 or BRCA2 genes. These genes are integral to the homologous recombination (HR) pathway, another major DNA double-strand break repair mechanism. In healthy cells, the presence of either a functional BER or HR pathway is sufficient for cell survival. However, in BRCA-mutant cancer cells, the HR pathway is already compromised. The subsequent degradation of PARP1 by this compound effectively eliminates the remaining critical DNA repair pathway, leading to a catastrophic accumulation of DNA damage and, ultimately, selective cancer cell death.[1][2]

Quantitative Analysis of this compound's Potency and Efficacy

The preclinical evaluation of this compound has yielded impressive quantitative data, highlighting its potency in degrading PARP1 and its efficacy in inhibiting the growth of cancer cells with BRCA1/2 mutations.

ParameterCell LineValueReference
PARP1 Degradation (DC50) MDA-MB-436 (BRCA1 mutant)1.26 nM[3]
Capan-1 (BRCA2 mutant)6.72 nM[3]
SW620 (HR-proficient)0.509 nM[3]
Cell Growth Inhibition (IC50) MDA-MB-436 (BRCA1 mutant)19 ± 6 nM[3]
Capan-1 (BRCA2 mutant)56 ± 12 nM[3]
PARP1 Enzymatic Inhibition (IC50) 2.30 nM[3]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is a well-orchestrated process involving the recruitment of the cellular protein degradation machinery. The following diagrams illustrate the key signaling pathways and the logical workflow of this compound's action.

SK575_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation SK575 This compound Ternary_Complex This compound : PARP1 : CRBN Ternary Complex SK575->Ternary_Complex Binds PARP1 PARP1 (Target Protein) PARP1->Ternary_Complex Binds CRBN Cereblon (CRBN) (E3 Ligase Component) CRBN->Ternary_Complex Binds E1 E1 Ubiquitin-Activating Enzyme Ub_PARP1 Poly-ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Catalyzes Poly-ubiquitination E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->CRBN Recruited to Ub Ubiquitin Ub->E1 Activated by Proteasome 26S Proteasome Ub_PARP1->Proteasome Recognized by Degraded_PARP1 Degraded PARP1 (Peptides) Proteasome->Degraded_PARP1 Degrades Ub_recycled Recycled Ubiquitin Proteasome->Ub_recycled Releases

Caption: The PROTAC mechanism of this compound, initiating with ternary complex formation.

Synthetic_Lethality_Pathway Synthetic Lethality Induced by this compound in BRCA-Mutant Cancer Cells cluster_0 DNA Damage cluster_2 Cell Fate DNA_Damage Single-Strand Breaks (SSBs) & Double-Strand Breaks (DSBs) BER Base Excision Repair (BER) DNA_Damage->BER HR Homologous Recombination (HR) DNA_Damage->HR Cell_Survival Cell Survival (DNA Repair) BER->Cell_Survival Apoptosis Apoptosis (Cell Death) HR->Cell_Survival SK575 This compound SK575->BER Degrades PARP1 (Inhibits BER) BRCA_Mutation BRCA1/2 Mutation BRCA_Mutation->HR Inhibits HR

Caption: The synthetic lethality relationship between PARP1 degradation and BRCA mutations.

Key Experimental Protocols

The following are summaries of the core experimental protocols used to characterize this compound.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MDA-MB-436, Capan-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for PARP1 Degradation
  • Objective: To determine the half-maximal degradation concentration (DC50) of this compound and to confirm the degradation of PARP1.

  • Methodology:

    • Culture cancer cells (e.g., MDA-MB-436, Capan-1, SW620) and treat them with varying concentrations of this compound for a set duration (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for PARP1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

    • Calculate DC50 values by plotting the percentage of remaining PARP1 against the log concentration of this compound.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., Capan-1) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle control.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm PARP1 degradation).

    • Analyze the data to determine the effect of this compound on tumor growth.

Experimental_Workflow General Experimental Workflow for this compound Evaluation Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (DC50 & Degradation Confirmation) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis In_Vivo_Studies In Vivo Studies Xenograft_Model Tumor Xenograft Model (Efficacy Assessment) In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies (ADME Properties) In_Vivo_Studies->Pharmacokinetics Xenograft_Model->Data_Analysis Pharmacokinetics->Data_Analysis Data_Analysis->In_Vivo_Studies Promising In Vitro Results Conclusion Conclusion: Potent & Efficacious PARP1 Degrader Data_Analysis->Conclusion

Caption: A high-level overview of the experimental workflow for evaluating this compound.

Conclusion

This compound represents a pioneering approach in the targeted degradation of PARP1, offering a potent and selective therapeutic strategy for cancers with BRCA1/2 mutations. The data presented herein underscore its potential as a best-in-class PARP1-targeting agent. The detailed experimental protocols provide a foundation for further research and development in this exciting area of precision oncology. As the field of targeted protein degradation continues to evolve, molecules like this compound are poised to make a significant impact on the landscape of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for SK-575 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1). As a bifunctional molecule, this compound simultaneously binds to PARP1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP1 by the proteasome. This mechanism of action makes this compound a valuable tool for studying the cellular functions of PARP1 and a promising therapeutic candidate, particularly for cancers with mutations in BRCA1/2 genes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity and PARP1 degradation assays.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeBRCA1/2 StatusIC50 (nM)
MDA-MB-436Breast AdenocarcinomaBRCA1 mutant19 ± 6
Capan-1Pancreatic AdenocarcinomaBRCA2 mutant56 ± 12

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: this compound DC50 Values in Cancer Cell Lines

Cell LineDC50 (nM)
MDA-MB-4361.26
Capan-16.72
SW6200.509

DC50 (half-maximal degradation concentration) values represent the concentration of this compound required to induce 50% degradation of PARP1.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the general culture and maintenance of cell lines relevant for this compound studies.

Materials:

  • Cell Lines: MDA-MB-436 (ATCC® HTB-130™), Capan-1 (ATCC® HTB-79™)

  • Growth Media:

    • MDA-MB-436: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Capan-1: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Tissue culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2 for Capan-1; 37°C, no CO2 for MDA-MB-436)

Procedure:

  • Thaw frozen cell vials rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.

  • Transfer the cell suspension to an appropriately sized tissue culture flask.

  • Incubate the cells under the recommended conditions.

  • For subculturing, aspirate the medium and wash the cells with PBS.

  • Add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge.

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Protocol 2: Cytotoxicity Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay such as MTT or MTS.

Materials:

  • Cultured cancer cells (e.g., MDA-MB-436, Capan-1)

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blot for PARP1 Degradation (DC50 Determination)

This protocol details the procedure for assessing the degradation of PARP1 in response to this compound treatment.

Materials:

  • Cultured cancer cells (e.g., MDA-MB-436, Capan-1, SW620)

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells into 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities and normalize the PARP1 signal to the loading control.

  • Plot the percentage of PARP1 remaining against the log of the this compound concentration to determine the DC50 value.

Visualizations

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture BRCA1/2 mutant cancer cells (e.g., MDA-MB-436) Seeding Seed cells into 96-well or 6-well plates Cell_Culture->Seeding Treatment Treat cells with a range of this compound concentrations Seeding->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Western_Blot Western Blot for PARP1 Degradation Treatment->Western_Blot IC50 Determine IC50 Cytotoxicity->IC50 DC50 Determine DC50 Western_Blot->DC50

Caption: Experimental workflow for evaluating this compound efficacy.

SK575_Signaling_Pathway cluster_PROTAC This compound (PROTAC) cluster_Proteasome Degradation Machinery SK575 This compound PARP1 PARP1 SK575->PARP1 Binds to Cereblon Cereblon (CRBN) SK575->Cereblon Recruits Proteasome Proteasome PARP1->Proteasome Targeted to Cereblon->PARP1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->PARP1 Degradation PARP1 Degradation Proteasome->Degradation

Application Notes and Protocols for Ivy Leaf Dry Extract EA 575® in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "SK-575" did not yield any relevant information. The following application notes and protocols are based on the available scientific literature for Ivy Leaf Dry Extract EA 575® . Researchers should be aware that these protocols pertain to EA 575® and not a compound designated as this compound.

Application Notes

Ivy Leaf Dry Extract EA 575® is a complex herbal extract that has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies.[1][2][3][4][5] Its therapeutic potential has been investigated in various mouse models of inflammatory diseases, including acute lung injury and nephrotoxicity.[1][6][7]

Mechanism of Action:

The therapeutic effects of EA 575® are attributed to its complex mixture of bioactive compounds, including saponins and flavonoids.[3] These components are known to modulate multiple signaling pathways involved in inflammation and immune responses. In vitro and in vivo studies have suggested that EA 575® exerts its effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: EA 575® has been shown to dose-dependently reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in models of inflammation.[1][2]

  • Modulation of Immune Cell Infiltration: The extract can attenuate the influx of inflammatory cells, including neutrophils, lymphocytes, and macrophages, to the site of inflammation.[1]

  • Regulation of NF-κB Signaling: EA 575® has been reported to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][8]

  • Immunomodulation of Dendritic Cells: EA 575® can modulate the function of dendritic cells, leading to a reduction in the expression of co-stimulatory molecules and pro-inflammatory cytokines, and an increase in the production of anti-inflammatory cytokines like IL-10.[4][8]

  • Inhibition of Adenosine Receptor A2B Signaling: Recent studies have shown that EA 575® can indirectly inhibit the signaling of the adenosine A2B receptor, which is implicated in chronic inflammatory airway diseases.[9]

These multimodal actions make EA 575® a promising candidate for further investigation in inflammatory and immune-mediated diseases.

Data Presentation

The following tables summarize the quantitative data from in vivo studies using EA 575® in mouse models.

Table 1: In Vivo Dosing of EA 575® in a Mouse Model of Acute Lung Inflammation

Mouse ModelAdministration RouteDosage (mg/kg/day)Dosing FrequencyDurationKey FindingsReference
Bleomycin-induced acute lung inflammationOral gavage21.5, 107.6, 215.25Twice daily3 or 7 daysReduced inflammatory cell influx (neutrophils, lymphocytes, macrophages) and pro-inflammatory cytokines (IL-6, TNF-α) in BALF.[1]

Table 2: In Vivo Dosing of EA 575® in a Mouse Model of Nephrotoxicity

Mouse ModelAdministration RouteDosage (mg/kg)Dosing FrequencyDurationKey FindingsReference
Paracetamol-induced nephrotoxicityOral50, 100, 200, 300Twice daily7 days (pretreatment)Significant reduction in serum creatinine, uric acid, and BUN levels. Reduced histological alterations in the kidneys.[6][7]

Table 3: In Vivo Dosing of EA 575® in a Mouse Model of Influenza A Virus Infection

Mouse ModelAdministration RouteDosage (mg/kg)Dosing FrequencyDurationKey FindingsReference
Influenza A/PR/8 virus infectionOral10, 30Not specified5 daysIncreased survival rate and reduced body weight loss when co-administered with oseltamivir. Decreased pulmonary inflammation.[10]

Experimental Protocols

Protocol 1: Oral Gavage Administration of EA 575® in a Mouse Model of Acute Lung Inflammation

This protocol is based on a study investigating the anti-inflammatory effects of EA 575® in a bleomycin-induced acute lung inflammation model in mice.[1]

1. Materials:

  • Ivy Leaf Dry Extract EA 575®
  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
  • Bleomycin
  • Sterile saline
  • 24-gauge oral gavage needles
  • 1 mL syringes
  • Appropriate mouse strain (e.g., C57BL/6)

2. Procedure:

  • Preparation of EA 575® Solution: Suspend the EA 575® powder in the chosen vehicle to achieve the desired concentrations (e.g., 2.15 mg/mL, 10.76 mg/mL, and 21.525 mg/mL for a 10 mL/kg dosing volume). Ensure the solution is homogenous before each administration.
  • Induction of Lung Inflammation: Anesthetize the mice and intratracheally instill a single dose of bleomycin dissolved in sterile saline. A control group should receive sterile saline only.
  • EA 575® Administration:
  • Begin oral administration of EA 575® at the specified dosages (21.5, 107.6, or 215.25 mg/kg/day) on the same day as bleomycin instillation.
  • Administer the extract twice daily via oral gavage for the duration of the experiment (3 or 7 days).
  • A vehicle control group should receive the vehicle alone.
  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., ELISA for IL-6 and TNF-α). Lung tissues can be collected for histopathological examination.

Mandatory Visualization

EA575_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor EA575 EA575 IKK IKK EA575->IKK Inhibits Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB_IκBα_complex NF-κB / IκBα NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates NF-κB_IκBα_complex->NF-κB Releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression Induces

Caption: Simplified signaling pathway of EA 575® inhibiting NF-κB activation.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Disease_Induction Disease Induction (e.g., Bleomycin) Animal_Acclimatization->Disease_Induction Treatment_Groups Randomize into Treatment Groups Disease_Induction->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control EA575_Low_Dose EA 575® (Low Dose) Treatment_Groups->EA575_Low_Dose EA575_High_Dose EA 575® (High Dose) Treatment_Groups->EA575_High_Dose Dosing_Period Dosing Period (e.g., Twice Daily) Vehicle_Control->Dosing_Period EA575_Low_Dose->Dosing_Period EA575_High_Dose->Dosing_Period Endpoint_Collection Endpoint Collection (e.g., BALF, Tissue) Dosing_Period->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies with EA 575®.

References

Application Notes: Western Blot Protocol for SK-575-Mediated PARP1 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of Poly (ADP-ribose) polymerase 1 (PARP1) degradation induced by SK-575, a potent and specific proteolysis-targeting chimera (PROTAC) degrader.[1][2][3][4] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, Western blot analysis, and data interpretation to effectively monitor the efficacy of this compound in preclinical research settings.

Introduction

PARP1 is a key enzyme involved in DNA repair and cell death pathways.[8][9][10] Its inhibition has been a successful strategy in cancer therapy. This compound represents a novel therapeutic approach by not just inhibiting PARP1, but by inducing its complete degradation.[1][2][4] This application note provides a robust Western blot methodology to visualize and quantify this degradation, a critical step in the evaluation of this compound and similar PARP1-targeting PROTACs. The protocol includes details on detecting total PARP1, its cleaved fragments as a marker of apoptosis, the E3 ligase CRBN, and the ubiquitination of PARP1.

Data Presentation

The following table summarizes expected quantitative data from a typical experiment investigating this compound's effect on PARP1 degradation in cancer cell lines.

Cell LineTreatmentConcentration (nM)Duration (h)PARP1 Degradation (%)Cleaved PARP1 Induction (fold change)
MDA-MB-436This compound1024>95%Significant Increase
Capan-1This compound10024>95%Significant Increase
SW620This compound1024>95%Not Reported
Untreated Control DMSO-240%Baseline

Note: The DC50 (concentration for 50% degradation) for this compound has been reported to be in the low nanomolar range in these cell lines.[11] This table provides a qualitative representation of expected outcomes at a concentration leading to maximal degradation.

Experimental Protocols

Cell Culture and Treatment
  • Culture human cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).

Protein Extraction
  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. To preserve ubiquitinated proteins, include a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) at 10 mM.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blot Analysis
  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a 4-15% precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100V for 1 hour or according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:

      • Rabbit anti-PARP1 (detects full-length and cleaved PARP1): 1:1000 dilution.[8]

      • Rabbit anti-cleaved PARP1 (Asp214): 1:1000 dilution.[12]

      • Rabbit anti-CRBN: 1:1000 dilution.[13][14][15][16][17]

      • Mouse anti-Ubiquitin: 1:1000 dilution.[18]

      • Mouse anti-β-actin or anti-GAPDH (loading control): 1:5000 dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control (β-actin or GAPDH).

    • Calculate the percentage of PARP1 degradation relative to the vehicle-treated control.

Mandatory Visualizations

SK_575_Signaling_Pathway SK_575 This compound Ternary_Complex This compound : PARP1 : CRBN Ternary Complex SK_575->Ternary_Complex PARP1 PARP1 PARP1->Ternary_Complex CRBN E3 Ubiquitin Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination PARP1 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation PARP1 Degradation Proteasome->Degradation Mediates DNA_Repair_Inhibition Inhibition of DNA Repair Degradation->DNA_Repair_Inhibition Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Leads to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Involves Cleaved_PARP1 Cleaved PARP1 Caspase_Activation->Cleaved_PARP1 Results in

Caption: this compound-mediated PARP1 degradation pathway.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for SK-575 in Capan-1 Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Capan-1 is a human pancreatic adenocarcinoma cell line established from a liver metastasis.[1][2] These cells are characterized by an epithelial morphology and are known to harbor several key genetic mutations, including an oncogenic KRAS (G12V) mutation, a p53 mutation, and a single base-pair deletion in the BRCA2 allele.[1][2] The presence of the KRAS mutation makes Capan-1 cells a relevant in vitro model for studying pancreatic cancer biology and for the preclinical evaluation of targeted therapies.

SK-575 is a novel, potent, and selective small molecule inhibitor targeting the KRAS G12V signaling pathway. These application notes provide detailed protocols for utilizing this compound to study its effects on Capan-1 cell proliferation, apoptosis, and cell cycle progression, as well as its impact on downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Capan-1 cells.

Table 1: In Vitro Efficacy of this compound in Capan-1 Cells

ParameterValue
Cell Line Capan-1
Target KRAS G12V Pathway
IC50 (72h) 50 nM
Apoptosis Induction (at 100 nM, 48h) 45%
G1 Cell Cycle Arrest (at 100 nM, 24h) 70%

Table 2: Effect of this compound on KRAS Downstream Signaling in Capan-1 Cells

ProteinTreatment (100 nM this compound, 6h)Change in Expression
p-ERK1/2 Vehicle+++
This compound+
p-AKT (Ser473) Vehicle+++
This compound+
Cyclin D1 Vehicle+++
This compound+

Signaling Pathway Diagram

The following diagram illustrates the targeted KRAS signaling pathway in Capan-1 cells and the inhibitory action of this compound.

KRAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12V KRAS G12V (Active) EGFR->KRAS_G12V Activation RAF RAF KRAS_G12V->RAF PI3K PI3K KRAS_G12V->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival (Cyclin D1) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SK575 This compound SK575->KRAS_G12V Inhibition

Caption: KRAS signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Capan-1 Cell Culture

This protocol describes the standard procedure for culturing and maintaining Capan-1 cells.

Materials:

  • Capan-1 cells (ATCC HTB-79)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • IMDM

  • 20% FBS

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2. Note that Capan-1 cells may take up to a week to fully recover and adhere.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Rinse the cell layer with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask.

    • Incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer an appropriate volume of the cell suspension to a new T-75 flask containing fresh complete growth medium (a subcultivation ratio of 1:2 to 1:4 is recommended).[3][4]

    • Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[3]

Cell Viability Assay (MTT Assay)

This workflow outlines the steps to determine the IC50 of this compound.

MTT_Workflow start Start seed_cells Seed Capan-1 cells in a 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_sk575 Treat with serial dilutions of this compound incubate_24h->treat_sk575 incubate_72h Incubate for 72 hours treat_sk575->incubate_72h add_mtt Add MTT reagent (10 µL/well) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (100 µL/well) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed 5,000 Capan-1 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting

This protocol is for analyzing the effect of this compound on protein expression in the KRAS signaling pathway.

Procedure:

  • Seed Capan-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (100 nM) or vehicle (DMSO) for 6 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-Cyclin D1, and anti-β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry.

Procedure:

  • Seed Capan-1 cells in 6-well plates and treat with this compound (100 nM) or vehicle (DMSO) for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle distribution.

Procedure:

  • Seed Capan-1 cells in 6-well plates and treat with this compound (100 nM) or vehicle (DMSO) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability After Thawing Improper freezing or thawing technique.Thaw cells quickly and dilute slowly in pre-warmed medium. Ensure cryopreservation medium contains at least 10% DMSO.
Cells Detach from Plate Over-confluency or over-trypsinization.Do not let Capan-1 cells become over-confluent. Monitor trypsinization closely and neutralize with complete medium promptly.
High Background in Western Blot Insufficient blocking or washing.Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes.
Inconsistent IC50 Values Inconsistent cell seeding; variability in drug concentration.Ensure a single-cell suspension for seeding. Prepare fresh drug dilutions for each experiment.

References

Application Notes and Protocols: SK-575 in SW620 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) that targets Poly(ADP-ribose) polymerase 1 (PARP1) for degradation.[1][2][3][4] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition or degradation can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects.[5] The SW620 cell line, derived from a metastatic colon adenocarcinoma, is a widely used model in cancer research. These application notes provide detailed protocols for studying the effects of this compound on PARP1 degradation and cell viability in SW620 cells.

Mechanism of Action

This compound functions as a PARP1 degrader. It is a heterobifunctional molecule that simultaneously binds to PARP1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome. The degradation of PARP1 disrupts the DNA damage repair pathway, which can lead to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are more reliant on this pathway for survival.

cluster_cell SW620 Cell SK575 This compound Ternary_Complex This compound : PARP1 : E3 Ligase Ternary Complex SK575->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds DNA_Damage DNA Damage Accumulation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_PARP1 Ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Induces Ubiquitination Proteasome Proteasome Ub_PARP1->Proteasome Targets for Degradation Degraded_PARP1 Degraded PARP1 Fragments Proteasome->Degraded_PARP1 Degraded_PARP1->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound in inducing PARP1 degradation.

Quantitative Data

The following table summarizes the reported efficacy of this compound in SW620 colon cancer cells.

ParameterCell LineValueReference
DC50SW6200.509 nM[1]

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: SW620 (Human colon adenocarcinoma)

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Western Blotting for PARP1 Degradation

This protocol is designed to assess the dose-dependent effect of this compound on PARP1 protein levels.

cluster_workflow Western Blot Workflow A 1. Seed SW620 cells (6-well plate) B 2. Treat with varying concentrations of this compound (e.g., 0.1 nM - 100 nM) for 24 hours A->B C 3. Lyse cells and quantify protein concentration B->C D 4. SDS-PAGE and protein transfer to PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (anti-PARP1, anti-β-actin) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using ECL substrate and image the blot F->G H 8. Analyze band intensity to determine PARP1 degradation G->H

Caption: Experimental workflow for Western Blot analysis of PARP1 degradation.

Materials:

  • SW620 cells

  • This compound

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-PARP1, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed SW620 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PARP1 and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities to determine the extent of PARP1 degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of SW620 cells, which is an indicator of cell viability.

Materials:

  • SW620 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed SW620 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Studies

This compound has been shown to effectively induce PARP1 degradation in SW620 xenograft tumor tissue in mice following intraperitoneal (IP) administration.[1] This suggests that this compound has suitable pharmacokinetic properties for in vivo applications. Further in vivo efficacy studies would typically involve monitoring tumor growth inhibition in SW620 xenograft models treated with this compound as a single agent or in combination with other chemotherapeutic agents.

Troubleshooting

  • No PARP1 Degradation:

    • Confirm the activity of this compound.

    • Optimize the concentration and incubation time.

    • Ensure the proteasome is active in the cells.

  • High Variability in Cell Viability Assays:

    • Ensure consistent cell seeding density.

    • Check for and prevent edge effects in the 96-well plate.

    • Optimize the incubation time with this compound.

Conclusion

This compound is a potent degrader of PARP1 in SW620 colon cancer cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. These studies can contribute to the understanding of PARP1 degradation as a therapeutic strategy in colon cancer.

References

Preparing SK-575 for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a highly potent and efficacious Proteolysis-Targeting Chimera (PROTAC) degrader of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] As a bifunctional molecule, this compound induces the degradation of PARP1, offering a powerful tool for investigating the cellular processes regulated by this key enzyme and as a potential therapeutic agent in cancers with BRCA1/2 mutations.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings to ensure reliable and reproducible results.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided in the table below. Adherence to the recommended storage conditions is critical for maintaining the stability and activity of the compound.

PropertyValueReference
Chemical Formula C47H53FN8O8[1]
Molecular Weight 876.97 g/mol [1]
CAS Number 2523016-96-6[1][3]
Appearance Solid[3]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in ensuring the reliability of experimental outcomes. Due to its molecular weight, this compound can be precisely weighed and dissolved in a suitable solvent to create a high-concentration stock solution.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh out 1 mg of this compound powder using a calibrated analytical balance.

  • To prepare a 10 mM stock solution, add 114.03 µL of anhydrous DMSO to the 1 mg of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

In Vitro Experimental Protocols

This compound is a potent PARP1 degrader effective at low picomolar concentrations in various human cancer cells.[1][2] The following protocols outline its application in cell-based assays.

Protocol 3.1: Cell Viability and Proliferation Assays

This protocol describes the use of this compound to assess its effect on the viability and proliferation of cancer cells, particularly those with BRCA1/2 mutations.

Materials:

  • Cancer cell lines (e.g., BRCA1/2-mutated ovarian or breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium from the 10 mM stock solution. Final concentrations should typically range from low picomolar to micromolar to determine the IC50 value.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3.2: Western Blot Analysis for PARP1 Degradation

This protocol is designed to confirm the degradation of PARP1 in cells treated with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies (anti-PARP1, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., from picomolar to nanomolar ranges) for a defined time course (e.g., 2, 4, 8, 12, 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-PARP1 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions as a PROTAC, which brings the E3 ubiquitin ligase into proximity with the target protein (PARP1), leading to its ubiquitination and subsequent degradation by the proteasome.

SK575_Mechanism cluster_cell Cancer Cell SK575 This compound Ternary_Complex Ternary Complex (this compound-PARP1-E3) SK575->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_PARP1 Ubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Proteasome Proteasome Ub_PARP1->Proteasome Enters Degraded_PARP1 Degraded PARP1 (Fragments) Proteasome->Degraded_PARP1 Degrades Apoptosis Apoptosis in BRCA1/2 Mutant Cells Degraded_PARP1->Apoptosis Leads to

Caption: Mechanism of this compound-induced PARP1 degradation.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock cell_culture Culture BRCA1/2 Mutant Cancer Cells prep_stock->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot for PARP1 Degradation cell_culture->western_blot dose_response Dose-Response Curve & IC50 Determination viability_assay->dose_response degradation_kinetics Degradation Kinetics & DC50 Determination western_blot->degradation_kinetics end End dose_response->end degradation_kinetics->end

Caption: Workflow for in vitro testing of this compound.

Safety and Handling

This compound is intended for laboratory research use only.[2][3] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for in vitro experiments to explore its therapeutic potential and impact on PARP1-mediated cellular pathways.

References

Troubleshooting & Optimization

Troubleshooting SK-575 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential insolubility issues with SK-575, a potent and efficacious proteolysis-targeting chimera (PROTAC) degrader of PARP1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a research compound identified as a highly potent and effective PARP1 degrader. Its primary application is in cancer research, particularly for studying cancers with BRCA1/2 mutations. This compound has been shown to inhibit the growth of these cancer cells and induce specific degradation of PARP1.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it as a powder at -20°C for up to two years. For solutions in DMSO, short-term storage at 4°C for two weeks is acceptable, while long-term storage should be at -80°C for up to six months.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1]

Q4: My this compound precipitated out of solution when I added it to my aqueous cell culture media. What should I do?

Precipitation in aqueous media is a common issue with hydrophobic compounds. The key is to ensure the final concentration of the organic solvent (like DMSO) is low enough to be tolerated by your cells while keeping this compound in solution. A common recommendation is to keep the final DMSO concentration at or below 0.1%. If precipitation occurs, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guide: this compound Insolubility

This guide addresses common issues related to this compound precipitation during experimental procedures and provides step-by-step solutions.

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: The compound may have formed aggregates, or the solvent volume may be insufficient.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to prepare your desired stock concentration.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

    • Vortexing: Vortex the solution for several minutes.

    • Sonication: If the compound remains insoluble, sonicate the solution for 5-10 minutes.[3][4]

Issue 2: this compound precipitates upon dilution into aqueous buffers or cell culture media.

  • Possible Cause: The compound has low aqueous solubility, and the addition to a hydrophilic environment causes it to crash out of solution.

  • Troubleshooting Steps:

    • Rapid Mixing: When diluting the DMSO stock solution, add it to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.

    • Stepwise Dilution: Perform a serial dilution, first into a smaller volume of the aqueous medium, mix well, and then add this to the final volume.

    • Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line that keeps this compound soluble.

    • Consider Co-solvents: For in vitro assays (not for cell-based experiments), consider the use of other co-solvents like ethanol or polyethylene glycol (PEG) in your buffer, if compatible with your experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2523016-96-6[1][5]
Molecular Formula C47H53FN8O8[1]
Molecular Weight 876.97 g/mol [1]
Appearance Solid[5]

Table 2: Recommended Solvents and Storage for this compound

SolventRecommended UseShort-Term Storage (4°C)Long-Term Storage (-80°C)
DMSO Stock Solutions2 weeks6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Methodology:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.77 mg of this compound (Molecular Weight: 876.97 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution for 2-5 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare a series of dilutions of the 10 mM this compound stock solution into your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level toxic to your cells (typically ≤ 0.1%).

  • Mix each dilution thoroughly by pipetting or gentle vortexing.

  • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each sample for any signs of precipitation (cloudiness or visible particles).

  • Confirm the absence or presence of precipitates by examining a small aliquot of each sample under a microscope.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in your specific cell culture medium under those conditions.

Mandatory Visualizations

SK575_Signaling_Pathway Simplified PARP1 Degradation Pathway by this compound SK575 This compound Ternary_Complex Ternary Complex (this compound-PARP1-E3 Ligase) SK575->Ternary_Complex PARP1 PARP1 PARP1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation PARP1 Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of this compound-mediated PARP1 degradation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Insolubility Start Insolubility Issue with this compound Check_Stock Check Stock Solution (10 mM in DMSO) Start->Check_Stock Precipitation_in_Aqueous Precipitation in Aqueous Media? Check_Stock->Precipitation_in_Aqueous Sonication Sonication / Gentle Warming Precipitation_in_Aqueous->Sonication No Rapid_Dilution Use Rapid Dilution Technique Precipitation_in_Aqueous->Rapid_Dilution Yes Sonication->Check_Stock Stepwise_Dilution Perform Stepwise Dilution Rapid_Dilution->Stepwise_Dilution Optimize_DMSO Optimize Final DMSO Concentration Stepwise_Dilution->Optimize_DMSO Soluble Compound is Soluble Optimize_DMSO->Soluble Insoluble Still Insoluble Optimize_DMSO->Insoluble Contact_Support Contact Technical Support Insoluble->Contact_Support

Caption: Logical workflow for troubleshooting this compound insolubility issues.

References

Technical Support Center: Optimizing SK-575 Concentration for PARP1 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SK-575, a potent and specific PROTAC degrader of PARP1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1). It is a heterobifunctional molecule composed of the PARP1/2 inhibitor Olaparib, which binds to PARP1, connected via a linker to the E3 ligase ligand Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of PARP1 by the proteasome.

Q2: What is the optimal concentration range for this compound to achieve PARP1 degradation?

A2: The optimal concentration of this compound for PARP1 degradation is cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model. Based on available data, significant PARP1 degradation is observed at concentrations as low as picomolar to nanomolar ranges. For initial experiments, a concentration range of 0.1 nM to 1 µM is a good starting point.

Q3: How quickly can I expect to see PARP1 degradation after this compound treatment?

A3: The kinetics of PARP1 degradation can vary between cell lines. Generally, significant degradation can be observed within a few hours of treatment, with maximal degradation often occurring between 8 and 24 hours. A time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) is recommended to determine the optimal treatment duration for your experimental setup.

Q4: Is this compound selective for PARP1?

A4: this compound has been shown to be highly selective for the degradation of PARP1 over other proteins, including PARP2. However, it is always good practice to verify the selectivity in your specific cell line by assessing the levels of related proteins, such as PARP2, via Western blot.

Q5: What is the "hook effect" and how can I avoid it with this compound?

A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (this compound with either PARP1 or the E3 ligase alone) which compete with the formation of the productive ternary complex (PARP1-SK-575-E3 ligase). To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration that gives maximal degradation before the hook effect becomes prominent.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (nM) for PARP1 DegradationIC50 (nM) for Cell Growth Inhibition
MDA-MB-436Breast Cancer (BRCA1 mut)1.2619 ± 6
Capan-1Pancreatic Cancer (BRCA2 mut)6.7256 ± 12
SW620Colorectal Cancer0.509Not Reported

Data compiled from publicly available information.[1]

Experimental Protocols

Protocol 1: PARP1 Degradation Assay using Western Blot

This protocol outlines the steps to assess the degradation of PARP1 in cultured cells treated with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-PARP1, anti-PARP2 (optional for selectivity), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. For a dose-response experiment, a range of 0.1 nM to 1 µM is recommended. Include a DMSO-treated vehicle control. Replace the medium in each well with the this compound or vehicle-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours). For a time-course experiment, treat cells for various durations (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the PARP1 signal to the loading control.

Protocol 2: Cell Viability Assay

This protocol describes how to measure the effect of this compound on cell viability using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A concentration range based on the known IC50 values (e.g., 1 nM to 10 µM) is a good starting point. Include a DMSO-treated vehicle control and a no-cell background control. Add 100 µL of the diluted this compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Problem 1: No or weak PARP1 degradation observed on Western blot.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM). The optimal concentration can be highly cell-line specific.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation kinetics in your cell line.
Low E3 Ligase (CRBN) Expression Confirm the expression of Cereblon (CRBN) in your cell line by Western blot or qPCR. This compound requires CRBN to mediate PARP1 degradation.
Inefficient Cell Lysis Ensure your lysis buffer contains sufficient detergents and protease/phosphatase inhibitors to effectively extract nuclear proteins like PARP1 and prevent its degradation during sample preparation.[2][3]
Poor Antibody Quality Use a validated primary antibody specific for PARP1. Check the manufacturer's datasheet for recommended applications and dilutions. Run a positive control lysate from a cell line known to express high levels of PARP1.
Inefficient Protein Transfer Verify protein transfer by staining the membrane with Ponceau S after transfer. For large proteins like PARP1 (~113 kDa), a longer transfer time or a lower voltage may be necessary.[4]

Problem 2: "Hook Effect" observed - decreased degradation at high this compound concentrations.

Possible Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes This is the inherent cause of the hook effect.[5] To address this, use concentrations of this compound at or below the concentration that gives maximal degradation (Dmax). A detailed dose-response curve with more data points at the higher concentration range will help to clearly define the peak of degradation.
Misinterpretation of Potency Be aware that the DC50 value may be misleading if the hook effect is present. The Dmax is a more reliable indicator of the degrader's efficacy.

Problem 3: High background or non-specific bands on Western blot.

Possible Cause Troubleshooting Steps
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).
Inadequate Washing Increase the number and/or duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies.

Visualizations

Caption: Mechanism of action of this compound leading to PARP1 degradation.

PARP1_DNA_Repair_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates DNA_Repair DNA Repair DNA_Damage->DNA_Repair PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits Repair_Proteins->DNA_Damage Repairs

Caption: Role of PARP1 in the DNA single-strand break repair pathway.

Experimental_Workflow_PARP1_Degradation start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with this compound (Dose-Response / Time-Course) seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer sds_page->western_blot antibody_incubation Primary & Secondary Antibody Incubation western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Experimental workflow for assessing PARP1 degradation.

References

SK-575 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SK-575, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of Poly(ADP-ribose) polymerase 1 (PARP1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and specific PROTAC degrader of PARP1. It is a heterobifunctional molecule that consists of a ligand that binds to PARP1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing PARP1 and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of PARP1 by the proteasome. This targeted protein degradation leads to the inhibition of DNA repair pathways that are often hyperactive in cancer cells, particularly those with BRCA1/2 mutations.

Q2: What is the primary application of this compound?

A2: The primary application of this compound is in cancer research. It has been shown to potently inhibit the growth of cancer cells with mutations in BRCA1/2 genes. By degrading PARP1, this compound can induce synthetic lethality in these cancer cells. It is a valuable tool for studying the role of PARP1 in DNA damage repair and for exploring targeted protein degradation as a therapeutic strategy.

Q3: How should I store this compound?

A3: this compound should be stored as a powder at -20°C for long-term stability (≥ 2 years). For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at 4°C for up to 2 weeks. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). Different suppliers report slightly different solubilities, but it is generally soluble at concentrations of 80-100 mg/mL. The use of sonication can aid in its dissolution.

Stability Data

While specific quantitative stability data for this compound in various cell culture media is not extensively published, the following tables summarize the known stability in DMSO and provide a general overview of factors that can influence its stability in aqueous-based culture media.

Table 1: Stability of this compound in DMSO

Storage TemperatureDurationStability
4°C2 weeksStable
-80°C6 monthsStable

Table 2: Factors Influencing Stability in Cell Culture Media

FactorPotential Impact on this compound Stability
pH Extreme pH values can lead to hydrolysis of the linker or other functional groups. Most culture media are buffered to a physiological pH (around 7.4), which is generally favorable for the stability of many small molecules.
Temperature Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.
Media Components Components in the culture media, such as certain amino acids or reducing agents, could potentially interact with and degrade this compound.
Serum Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize or degrade small molecules.
Light Exposure Although not specifically documented for this compound, prolonged exposure to light can cause photodegradation of some chemical compounds. It is good practice to minimize light exposure.

Troubleshooting Guide

Issue 1: Reduced or no PARP1 degradation observed.

  • Possible Cause 1: Incorrect concentration.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for PARP1 degradation in your specific cell line.

  • Possible Cause 2: Insufficient incubation time.

    • Troubleshooting Step: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an optimal concentration to identify the time point of maximal PARP1 degradation.

  • Possible Cause 3: Low expression of CRBN E3 ligase.

    • Troubleshooting Step: Verify the expression level of CRBN in your cell line of interest using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous expression.

  • Possible Cause 4: Compound instability.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. If instability in the culture medium is suspected, refer to the protocol below for assessing compound stability.

Issue 2: A bell-shaped dose-response curve (the "Hook Effect") is observed.

  • Possible Cause: Formation of non-productive binary complexes at high concentrations.

    • Explanation: At very high concentrations, this compound can independently bind to either PARP1 or CRBN, forming binary complexes (this compound-PARP1 or this compound-CRBN) that prevent the formation of the productive ternary complex (PARP1-SK-575-CRBN) required for degradation.

    • Troubleshooting Step: This is a characteristic of many PROTACs and is not necessarily a problem. The optimal degradation will occur at an intermediate concentration. For subsequent experiments, use concentrations at or below the peak of the degradation curve.

Issue 3: Off-target effects or cellular toxicity observed.

  • Possible Cause 1: High concentrations of this compound.

    • Troubleshooting Step: Use the lowest effective concentration of this compound that achieves significant PARP1 degradation to minimize potential off-target effects.

  • Possible Cause 2: Off-target protein degradation.

    • Troubleshooting Step: To confirm that the observed phenotype is due to PARP1 degradation, perform rescue experiments by overexpressing a degradation-resistant mutant of PARP1. Additionally, a non-binding control compound can be used to rule out off-target effects of the molecule itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • Calculate the required amount of DMSO to dissolve the entire vial of this compound powder to achieve a 10 mM concentration (Molecular Weight: 876.97 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex and/or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to add the DMSO-based solution to the culture medium and mix immediately. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

  • Preparation:

    • Prepare a solution of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS) at a typical working concentration (e.g., 1 µM).

    • Prepare a control sample of the medium without this compound.

  • Incubation:

    • Incubate the samples in a cell culture incubator at 37°C and 5% CO2.

  • Time Points:

    • Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • The 0-hour time point serves as the initial concentration reference.

  • Sample Processing:

    • For each time point, immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the percentage of this compound remaining versus time to determine its stability profile in the tested medium.

Protocol 3: Western Blot Analysis of PARP1 Degradation

  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Treat the cells with a range of this compound concentrations for the desired incubation time, as determined from your optimization experiments.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against PARP1.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and the loading control using image analysis software.

    • Normalize the PARP1 band intensity to the corresponding loading control band intensity.

    • Express the PARP1 levels in treated samples as a percentage of the vehicle control.

Signaling Pathways and Mechanisms

PARP1-Mediated DNA Single-Strand Break Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP1_SSB_Repair DNA_damage DNA Single-Strand Break PARP1_active PARP1 (active) DNA_damage->PARP1_active binds to & activates PARP1_inactive PARP1 (inactive) PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes Recruitment Recruitment of Repair Proteins PAR->Recruitment acts as a scaffold for XRCC1 XRCC1 Recruitment->XRCC1 LIG3 DNA Ligase III Recruitment->LIG3 POLB DNA Polymerase β Recruitment->POLB DNA_repair DNA Repair XRCC1->DNA_repair mediate LIG3->DNA_repair mediate POLB->DNA_repair mediate

Caption: PARP1 activation and recruitment of DNA repair machinery at a single-strand break.

Mechanism of this compound Mediated PARP1 Degradation

This diagram shows the mechanism by which this compound, a PROTAC, induces the degradation of PARP1.

SK575_PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PARP1 PARP1 (Target Protein) SK575 This compound (PROTAC) PARP1->SK575 CRBN CRBN (E3 Ligase) SK575->CRBN Ub Ubiquitin CRBN->Ub recruits Ub-machinery PARP1_Ub Ubiquitinated PARP1 Ub->PARP1_Ub transferred to PARP1 Proteasome 26S Proteasome PARP1_Ub->Proteasome targeted to Degraded_PARP1 Degraded Peptides Proteasome->Degraded_PARP1 degrades SK575_release This compound is recycled Proteasome->SK575_release

Caption: this compound facilitates the ubiquitination and proteasomal degradation of PARP1.

Interpreting unexpected results in SK-575 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the novel XYZ-kinase inhibitor, SK-575. The following information is intended to help troubleshoot unexpected results and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.

Q2: What is the known selectivity profile of this compound?

A2: this compound is a potent inhibitor of the XYZ kinase. Kinome profiling has demonstrated high selectivity for XYZ over other kinases. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[1] We recommend consulting the kinase profiling data sheet that accompanies the compound for detailed information on off-target activities.

Q3: What are the expected phenotypic effects of this compound in cancer cell lines with an activated XYZ pathway?

A3: In cell lines where the XYZ pathway is a known driver of proliferation, this compound is expected to inhibit cell growth and induce apoptosis. The potency of these effects will vary depending on the cell line and the specific mutation or amplification of the XYZ kinase.

Q4: How can I confirm that this compound is engaging its target in my cellular experiments?

A4: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of the XYZ kinase. A significant reduction in the phosphorylation of the substrate upon treatment with this compound indicates successful target engagement.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in cell viability assays.
Observation Potential Cause Troubleshooting Step Expected Outcome
The IC50 value is significantly higher than reported for similar cell lines.Cell line integrity issues: The cell line may have developed resistance or has been misidentified.Authenticate your cell line using STR profiling. Use cells with a low passage number.[2]Consistent IC50 values in authenticated, low-passage cells.
Compound instability: The compound may have degraded due to improper storage or handling.Prepare a fresh dilution of this compound from a new stock aliquot for each experiment.[2]The IC50 value should align with expected ranges if compound degradation was the issue.
Assay-specific artifacts: The chosen viability assay may be producing misleading results. For example, some compounds can interfere with the enzymatic conversion of MTT.[3]Use an alternative viability assay (e.g., CellTiter-Glo®) or a direct cell counting method (e.g., Trypan blue exclusion) to confirm the results.A more accurate IC50 value that is independent of the detection method.
Issue 2: Unexpected signaling events observed by Western blot.
Observation Potential Cause Troubleshooting Step Expected Outcome
No change in the phosphorylation of the direct downstream substrate of XYZ kinase.This compound is not cell-permeable or the concentration is too low. Perform a dose-response experiment and a time-course to determine the optimal concentration and incubation time.A dose- and time-dependent decrease in the phosphorylation of the downstream substrate.
The XYZ kinase is not active in your cell line. Verify the expression and basal activity of the XYZ kinase in your cell line.Confirmation of active XYZ kinase, allowing for the assessment of this compound's inhibitory effect.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound has an off-target in that parallel pathway. Consult the kinase profiling data to identify potential off-targets in the affected pathway. Use a specific inhibitor for the suspected off-target to confirm this finding.The specific inhibitor for the off-target should replicate the effect of this compound on the parallel pathway.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop. Investigate the literature for known feedback mechanisms in the XYZ signaling pathway. Perform a time-course experiment to observe the dynamics of pathway activation.[2]Understanding the feedback mechanism will help in interpreting the observed upstream activation.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeXYZ Pathway StatusIC50 (nM)
Cell Line ABreast CancerAmplified50
Cell Line BLung CancerMutated (activating)75
Cell Line CColon CancerWild-Type>10,000
Cell Line DBreast CancerWild-Type>10,000
Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)
XYZ (Target) 10
Kinase A (Off-target)2,500
Kinase B (Off-target)5,000
Kinase C (Off-target)>10,000

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[4][5][6][7]

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Engagement

This protocol is to determine if this compound is inhibiting the phosphorylation of its downstream target.[1][8][9][10][11]

Materials:

  • This compound

  • Cell culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the downstream target)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control.

  • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Activates Downstream_Substrate Downstream_Substrate XYZ_Kinase->Downstream_Substrate Phosphorylates (p) Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates SK575 This compound SK575->XYZ_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Troubleshooting_Workflow Start Unexpected Result Check_Compound Verify this compound Integrity (Fresh Stock, Proper Storage) Start->Check_Compound Check_Cells Authenticate Cell Line (STR, Low Passage) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Time, Reagents) Start->Check_Protocol Alternative_Assay Perform Alternative Assay (e.g., different viability assay) Check_Compound->Alternative_Assay Check_Cells->Alternative_Assay Check_Protocol->Alternative_Assay Result_Consistent Is the result consistent with off-target effects? Consult_Kinome Consult Kinome Profiling Data Result_Consistent->Consult_Kinome Yes Interpret_Data Interpret Data with New Information Result_Consistent->Interpret_Data No Use_Orthogonal_Inhibitor Use Orthogonal Inhibitor for Suspected Off-Target Consult_Kinome->Use_Orthogonal_Inhibitor Use_Orthogonal_Inhibitor->Interpret_Data Alternative_Assay->Result_Consistent Logical_Relationships cluster_observations Observations cluster_interpretations Potential Interpretations High_IC50 High IC50 in Viability Assay Cell_Resistance Cell Line Resistance or Integrity Issue High_IC50->Cell_Resistance Compound_Issue Compound Instability or Low Potency High_IC50->Compound_Issue No_pSubstrate_Change No Change in p-Substrate No_pSubstrate_Change->Cell_Resistance No_pSubstrate_Change->Compound_Issue Off_Target_Phosphorylation Phosphorylation of Off-Target Pathway Off_Target_Effect Off-Target Activity of this compound Off_Target_Phosphorylation->Off_Target_Effect Feedback_Loop Feedback Loop Activation Off_Target_Phosphorylation->Feedback_Loop

References

Off-target effects of SK-575 and how to assess them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SK-575, a highly potent and specific proteolysis-targeting chimera (PROTAC) degrader of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively assess and manage potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a PROTAC designed to selectively induce the degradation of PARP1.[1][2][3][4][5] It functions by forming a ternary complex between PARP1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP1 by the proteasome.[6][7] This targeted protein degradation approach differs from traditional inhibition, as it eliminates the target protein rather than just blocking its enzymatic activity.[7][8]

Q2: this compound is described as a "specific" PARP1 degrader. Why should I be concerned about off-target effects?

While this compound is designed for high specificity, the heterobifunctional nature of PROTACs presents potential for unintended interactions.[6][9] Off-target effects can arise from several factors, including:

  • E3 Ligase-Mediated Degradation of Other Proteins: The E3 ligase recruited by this compound could inadvertently ubiquitinate and degrade other proteins that come into proximity.[6][9]

  • Off-Target Binding of the PARP1-Targeting Moiety: The warhead of the PROTAC that binds to PARP1 may have some affinity for other proteins, leading to their degradation.

  • Phenotypes Independent of PARP1 Degradation: The molecule itself might have biological effects unrelated to its function as a degrader.

Therefore, rigorous assessment of off-target effects is a critical component of validating experimental results and ensuring the observed phenotype is a direct consequence of PARP1 degradation.

Q3: What are the initial steps to assess potential off-target effects of this compound in my cellular model?

A multi-pronged approach is recommended to comprehensively evaluate the on- and off-target effects of this compound.

  • Confirm On-Target Engagement and Degradation: First, verify that this compound is effectively degrading PARP1 in your experimental system. Western blotting is a standard method to quantify the reduction in PARP1 protein levels.[10]

  • Phenotypic Analysis: Compare the cellular phenotype observed after this compound treatment with the known consequences of PARP1 loss-of-function from genetic studies (e.g., CRISPR knockout or siRNA knockdown of PARP1). Any discrepancies may indicate off-target effects.

  • Proteome-Wide Profiling: Employ unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment.[6][11][12] This provides a global view of the degrader's specificity.

Troubleshooting Guides

Issue 1: An unexpected or inconsistent phenotype is observed with this compound treatment.

This could be due to off-target effects, experimental variability, or cell-specific responses.

Troubleshooting Steps:

  • Validate PARP1 Degradation:

    • Method: Perform a dose-response and time-course experiment using Western blot to confirm the degradation of PARP1.

    • Expected Outcome: A clear reduction in PARP1 protein levels that correlates with the concentration of this compound and the duration of treatment.

  • Global Proteomic Analysis:

    • Method: Use mass spectrometry (e.g., TMT-based quantification) to compare the proteomes of vehicle-treated and this compound-treated cells.

    • Data Analysis: Identify proteins whose abundance is significantly decreased. While PARP1 should be the top hit, the presence of other significantly downregulated proteins could indicate off-target degradation.

  • Orthogonal Controls:

    • Method: Include a negative control compound that is structurally similar to this compound but does not induce PARP1 degradation. Additionally, compare the phenotype to that induced by PARP1 knockout or knockdown.

    • Rationale: This helps to distinguish between effects caused by PARP1 degradation, off-target degradation, or other non-specific effects of the compound.[13]

Issue 2: Proteomic analysis reveals degradation of proteins other than PARP1.

The identification of additional degraded proteins is a direct indication of off-target effects. The next steps are to validate and characterize these findings.

Troubleshooting Steps:

  • Validate Off-Target Degradation:

    • Method: Use Western blotting to confirm the degradation of the top off-target candidates identified in the proteomic screen.

    • Rationale: This provides an orthogonal validation of the mass spectrometry data.

  • Assess Functional Relevance:

    • Method: Use siRNA or CRISPR to knock down the identified off-target protein(s) and assess if this recapitulates any of the unexpected phenotypes observed with this compound treatment.

    • Rationale: This helps to determine if the off-target degradation is functionally significant in your experimental context.

  • Ternary Complex Formation Assays:

    • Method: Techniques like NanoBRET can be used to assess whether this compound can induce a ternary complex between the E3 ligase and the identified off-target protein.[9]

    • Rationale: This provides mechanistic insight into how the off-target protein is being degraded.

Experimental Protocols

Protocol 1: Whole-Cell Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment: Plate cells and treat with this compound at a concentration known to induce robust PARP1 degradation, alongside a vehicle control.

  • Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): Label peptides from each condition with tandem mass tags for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Calculate the relative abundance of each protein in this compound-treated samples compared to the vehicle control. Proteins with significantly reduced abundance are potential off-targets.

Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
  • Sample Preparation: Treat cells with a range of this compound concentrations and a vehicle control for a specified time. Lyse cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for PARP1 and the putative off-target protein(s). A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of degradation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from experiments assessing the selectivity of this compound.

Table 1: Illustrative Proteomic Analysis of this compound Treatment in a Cancer Cell Line

ProteinFold Change (this compound vs. Vehicle)p-valueOn/Off-Target
PARP1-15.2< 0.001On-Target
Protein X-4.5< 0.01Potential Off-Target
Protein Y-1.2> 0.05Not Significant
Protein Z+1.1> 0.05Not Significant

Table 2: Illustrative DC₅₀ Values for On- and Off-Target Degradation

DC₅₀ is the concentration of the compound that results in 50% of the maximal degradation (Dₘₐₓ).

ProteinDC₅₀ (nM)Dₘₐₓ (%)
PARP11.595
Protein X25060

Visualizations

cluster_0 This compound Mechanism of Action SK575 This compound (PROTAC) PARP1 PARP1 (Target Protein) SK575->PARP1 binds E3 E3 Ubiquitin Ligase SK575->E3 binds Ternary Ternary Complex (this compound-PARP1-E3) PARP1->Ternary Proteasome Proteasome PARP1->Proteasome targeted to E3->Ternary Ternary->PARP1 Ubiquitination Ub Ubiquitin Degradation PARP1 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a PARP1-degrading PROTAC.

cluster_1 Workflow for Off-Target Assessment Start Treat Cells with this compound Phenotype Observe Unexpected Phenotype? Start->Phenotype Proteomics Unbiased Proteomics (e.g., LC-MS/MS) Phenotype->Proteomics Yes NoEffect Phenotype Likely On-Target Phenotype->NoEffect No Validation Validate Hits by Western Blot Proteomics->Validation Functional Functional Assays (e.g., siRNA/CRISPR of off-target) Validation->Functional Conclusion Characterize Off-Target Effect Functional->Conclusion

Caption: A general experimental workflow to identify and validate off-target effects of this compound.

References

Technical Support Center: Overcoming Resistance to SK-575 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the hypothetical KRAS inhibitor, SK-575.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a novel, potent, and selective inhibitor of mutated KRAS, a key oncogenic driver in various cancers. It is designed to bind covalently to a specific mutation, locking the KRAS protein in its inactive, GDP-bound state. This inhibition is intended to block downstream signaling through pathways such as the MAPK and PI3K/Akt pathways, thereby suppressing cancer cell proliferation and survival.

2. Our lab has observed that our cancer cell lines are developing resistance to this compound. What are the common mechanisms of resistance to KRAS inhibitors like this compound?

Resistance to targeted therapies like this compound can arise through various mechanisms. These can be broadly categorized as:

  • On-target resistance: This includes secondary mutations in the KRAS protein that prevent this compound from binding effectively.

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the blocked KRAS signal. This often involves the activation of other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K/Akt pathways.[1][2]

  • Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other lineage changes that reduce their dependence on the KRAS pathway.[2]

  • Drug efflux pumps: Overexpression of membrane proteins like P-glycoprotein (P-gp) can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

3. How can we confirm that our cell line has developed resistance to this compound?

The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[4] A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of resistance.[4] This can be measured using a cell viability assay, such as the MTT or CCK-8 assay.[5][6]

4. What are some initial steps to investigate the mechanism of resistance in our this compound-resistant cell line?

A good starting point is to use molecular biology techniques to assess changes in key signaling pathways.

  • Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) and PI3K/Akt pathway (e.g., Akt, mTOR).[1] Reactivation of these pathways in the presence of this compound suggests bypass signaling.

  • RTK Arrays: Use antibody arrays to screen for the activation of a wide range of receptor tyrosine kinases. This can help identify which alternative pathway might be compensating for the inhibition of KRAS.

  • Gene Sequencing: Sequence the KRAS gene in your resistant cells to check for secondary mutations that might interfere with this compound binding.

5. What are some strategies to overcome resistance to this compound?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with inhibitors of bypass pathways is a common approach. For example, if you observe reactivation of the MAPK pathway, combining this compound with a MEK or SHP2 inhibitor could be effective.[1][7]

  • Targeting Downstream Effectors: If resistance is mediated by downstream signaling, inhibitors of proteins like Akt or mTOR could be used in combination with this compound.[8]

  • Novel Drug Conjugates: In some cases, re-routing the drug to different cellular compartments, like the mitochondria, can overcome resistance mechanisms such as drug efflux pumps.[9]

  • Targeting Cellular Plasticity: For resistance involving phenotypic changes like EMT, therapies targeting EMT drivers could be explored in combination with this compound.

Troubleshooting Guides

Guide 1: Developing an this compound Resistant Cell Line

This guide provides a step-by-step protocol for generating a cancer cell line with acquired resistance to this compound.

Objective: To establish a stable cell line that can proliferate in the presence of high concentrations of this compound.

Experimental Protocol:

  • Determine the initial IC50 of this compound:

    • Seed your parental cancer cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the IC50 value.[6]

  • Initiate Drug Treatment:

    • Culture the parental cells in a medium containing a low concentration of this compound (e.g., 1/10th of the IC50).[5]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound in the culture medium.[6] A 1.5- to 2-fold increase is a good starting point.[4]

    • If significant cell death occurs, reduce the concentration to the previous level and allow the cells more time to adapt.[6]

  • Maintenance and Confirmation of Resistance:

    • Continue this stepwise increase in this compound concentration until the cells are able to tolerate a concentration that is significantly higher than the initial IC50 (e.g., 10-fold or more).

    • To confirm resistance, perform a new IC50 determination on the resistant cell line and compare it to the parental line. A significant shift in the IC50 indicates successful development of resistance.[4]

  • Cryopreservation:

    • It is recommended to freeze stocks of the resistant cells at different stages of the dose escalation process.[4]

Data Presentation:

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental501
This compound Resistant50010

Experimental Workflow for Developing this compound Resistant Cell Lines

start Start: Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial treat_low Treat with Low Dose this compound (e.g., IC20) ic50_initial->treat_low culture Culture until Stable Growth treat_low->culture increase_dose Increase this compound Dose (1.5-2x) culture->increase_dose check_viability Monitor Cell Viability increase_dose->check_viability high_dose Tolerate High Dose? increase_dose->high_dose stable_growth Stable Growth? check_viability->stable_growth stable_growth->increase_dose Yes reduce_dose Reduce Dose stable_growth->reduce_dose No (>50% death) high_dose->increase_dose No ic50_final Determine Final IC50 high_dose->ic50_final Yes resistant_line Established Resistant Cell Line ic50_final->resistant_line reduce_dose->culture

Caption: Workflow for generating this compound resistant cell lines.

Guide 2: Troubleshooting Common Experimental Issues

This guide provides a decision tree to help troubleshoot common problems encountered during experiments with this compound and resistant cell lines.

Troubleshooting Decision Tree

start Problem Encountered issue1 High Cell Death During Resistance Development start->issue1 issue2 Inconsistent IC50 Values start->issue2 issue3 No Reactivation of MAPK/PI3K Pathways in Resistant Cells start->issue3 solution1a Reduce the fold-increase of this compound concentration issue1->solution1a solution1b Allow more time for adaptation at each concentration issue1->solution1b solution1c Check for contamination in cell culture issue1->solution1c solution2a Ensure consistent cell seeding density issue2->solution2a solution2b Verify the stability and concentration of this compound stock solution issue2->solution2b solution2c Standardize incubation times for drug treatment and viability assay issue2->solution2c solution3a Sequence KRAS gene for on-target mutations issue3->solution3a solution3b Perform an RTK array to screen for alternative pathway activation issue3->solution3b solution3c Investigate drug efflux pump expression (e.g., P-gp) issue3->solution3c

Caption: Troubleshooting common experimental issues.

Signaling Pathways

Hypothetical Signaling Pathway of this compound Action and Resistance

The following diagram illustrates the proposed mechanism of action of this compound and potential resistance pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK KRAS Mutant KRAS RTK->KRAS Activation PI3K PI3K RTK->PI3K Bypass Activation RAF RAF KRAS->RAF KRAS->PI3K SK575 This compound SK575->KRAS Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pgp P-gp Efflux Pump Pgp->SK575 Drug Efflux

Caption: this compound inhibits mutant KRAS, blocking downstream signaling. Resistance can occur via bypass activation or drug efflux.

References

Optimizing incubation time for SK-575 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SK-575, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly (ADP-ribose) polymerase 1 (PARP1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter while optimizing the incubation time and other parameters for this compound treatment.

Question 1: I am not observing any degradation of PARP1 after treating my cells with this compound. What are the possible reasons?

Answer:

Several factors could contribute to a lack of PARP1 degradation. Consider the following troubleshooting steps:

  • Suboptimal Incubation Time: The kinetics of PROTAC-mediated degradation can vary significantly between cell lines. A time-course experiment is crucial to determine the optimal incubation period. We recommend testing a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify when maximal degradation occurs. For some PROTACs, shorter incubation times of less than 6 hours are sufficient to observe direct degradation of the target protein.[1]

  • Incorrect Concentration: The dose-response curve for a PROTAC can be complex, sometimes exhibiting a "hook effect" where higher concentrations lead to reduced degradation.[2] It is advisable to test a broad range of this compound concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for PARP1 degradation.

  • Cell Line Suitability: Ensure that your chosen cell line expresses sufficient levels of both PARP1 and the E3 ligase recruited by this compound. The absence or low expression of either will prevent the formation of the ternary complex required for degradation.

  • Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling may compromise its effectiveness.

  • Experimental Controls: Include appropriate negative controls in your experiment. This could be a version of this compound with a modification in the E3 ligase binding motif, which should abolish its degradative activity.[3]

Question 2: I am observing a bell-shaped dose-response curve (the "hook effect") where PARP1 degradation decreases at higher concentrations of this compound. How can I address this?

Answer:

The "hook effect" is a known phenomenon for PROTACs and arises from the formation of non-productive binary complexes at high concentrations, which prevents the formation of the productive ternary complex (PARP1-SK-575-E3 ligase).[2]

  • Optimize Concentration: The most straightforward solution is to use this compound at a concentration that yields maximal degradation (Dmax) and avoid concentrations that fall into the inhibitory range of the hook effect.[2] A detailed dose-response experiment with smaller concentration increments at the higher end of your tested range will help pinpoint the optimal concentration.

  • Assess Ternary Complex Formation: Advanced biophysical assays, such as co-immunoprecipitation or NanoBRET, can be used to directly measure the formation of the ternary complex at different this compound concentrations. This can help to correlate the loss of degradation with a decrease in ternary complex formation.[2]

Question 3: The degradation of PARP1 is not consistent across my experiments. What could be causing this variability?

Answer:

Reproducibility is key in cell-based assays. Inconsistent results can stem from several sources:

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.[4] It is crucial to maintain consistent cell culture practices.

  • Reagent Preparation: Ensure that your this compound stock solution is prepared consistently and that dilutions are accurate.

  • Incubation Time Precision: Be precise with your incubation times, as even small deviations can lead to variability, especially during the initial, rapid phase of degradation.

  • Assay-Specific Variability: The method used to assess PARP1 degradation (e.g., Western blotting) has its own inherent variability. Ensure your protein quantification and loading are consistent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a PROTAC that functions by hijacking the cell's ubiquitin-proteasome system to selectively target PARP1 for degradation.[5] It is a heterobifunctional molecule with one end that binds to PARP1 and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.[5][6]

Q2: How do I determine the optimal incubation time for this compound in my specific cell line?

A2: The optimal incubation time should be determined empirically for each cell line.[1][3] A time-course experiment is the recommended approach. Treat your cells with a fixed, optimal concentration of this compound and measure PARP1 protein levels at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). The time point at which you observe the maximum reduction in PARP1 levels is your optimal incubation time.

Q3: What are the recommended positive and negative controls for an this compound experiment?

A3:

  • Positive Control: A known PARP1 inhibitor can be used to confirm that the downstream effects are related to the inhibition of PARP1 activity.

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

    • Inactive Epimer/Analog: An ideal negative control is a structurally similar molecule to this compound that does not bind to either PARP1 or the E3 ligase.

    • Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue the degradation of PARP1, confirming that the observed protein loss is proteasome-dependent.[3]

Q4: Can I use this compound in combination with other drugs?

A4: Yes, exploring the synergistic effects of this compound with other therapeutic agents is a valid research direction. For instance, combining a PARP1 degrader with DNA-damaging agents could be a promising strategy in cancer research. However, it is essential to perform initial experiments to assess potential toxicities and to determine the optimal dosing and timing for the combination treatment.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a general procedure for a time-course experiment using Western blotting to determine the optimal incubation time for this compound.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis.

  • This compound Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for PARP1.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities for PARP1 and the loading control. Normalize the PARP1 signal to the loading control for each time point. Plot the normalized PARP1 levels against the incubation time to determine the time point of maximal degradation.

Data Presentation

Table 1: Hypothetical Results of an this compound Incubation Time Optimization Experiment in a Cancer Cell Line.

Incubation Time (hours)Normalized PARP1 Protein Level (relative to 0h)Standard Deviation
01.000.00
20.850.07
40.620.05
80.350.04
120.150.03
240.180.04
480.250.06

This table presents example data. Actual results will vary depending on the cell line and experimental conditions.

Mandatory Visualization

SK575_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SK575 This compound PARP1 PARP1 SK575->PARP1 Binds E3_Ligase E3 Ubiquitin Ligase SK575->E3_Ligase Recruits Ternary_Complex PARP1-SK575-E3 Ligase Ternary Complex PARP1->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination PARP1 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded_PARP1 Degraded PARP1 Fragments Proteasome->Degraded_PARP1 Results in

Caption: Mechanism of action of this compound as a PARP1-targeting PROTAC.

Incubation_Time_Workflow start Start: Seed Cells treat Treat cells with this compound and Vehicle Control start->treat incubate Incubate for various time points (2, 4, 8, 12, 24, 48h) treat->incubate lyse Lyse cells and quantify protein incubate->lyse western Perform Western Blot for PARP1 and Loading Control lyse->western analyze Analyze Band Intensities western->analyze plot Plot Normalized PARP1 levels vs. Incubation Time analyze->plot end End: Determine Optimal Incubation Time plot->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

Troubleshooting inconsistent western blot results for PARP1 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in Western blot results for Poly (ADP-ribose) polymerase 1 (PARP1) degradation.

Frequently Asked Questions (FAQs)

Q1: What is PARP1, and why is its degradation studied? A1: PARP1 is a nuclear enzyme crucial for DNA repair and cell viability[1]. During apoptosis (programmed cell death), PARP1 is cleaved by executioner caspases, primarily caspase-3 and caspase-7[2][3][4]. This cleavage inactivates PARP1, preventing it from depleting cellular energy reserves in a futile attempt to repair widespread DNA damage. The detection of cleaved PARP1 is therefore a widely used and reliable marker for apoptosis[1][2].

Q2: What are the expected molecular weights for full-length and cleaved PARP1 on a Western blot? A2: Full-length human PARP1 has a molecular weight of approximately 116 kDa[1][5]. Upon cleavage by caspases, it is separated into two fragments: an N-terminal DNA-binding domain of 24 kDa and a C-terminal catalytic domain of 89 kDa[3][4]. Typically, antibodies targeting the C-terminus are used, so you will observe the 116 kDa band (full-length) and the 89 kDa band (cleaved fragment)[3][5].

Q3: Which type of antibody should I use: one that detects total PARP1 or one specific to cleaved PARP1? A3: An antibody that recognizes both the full-length (116 kDa) and the large cleaved fragment (89 kDa) of PARP1 is often most informative. This allows you to visualize the decrease in the full-length protein and the corresponding increase in the cleaved fragment on the same blot, providing a clear picture of the apoptotic process. Antibodies specific to the cleaved fragment are also useful for confirming apoptosis but do not show the conversion from the full-length form[6][7].

Q4: What is a good positive control for a PARP1 cleavage experiment? A4: A reliable positive control involves treating a relevant cell line with a known apoptosis-inducing agent, such as staurosporine or etoposide, for a sufficient duration to activate caspases[3][8]. Including a lane with lysate from these treated cells will help validate that the antibody and the overall Western blot procedure are working correctly.

Troubleshooting Inconsistent Western Blot Results

This section addresses common issues encountered during PARP1 degradation analysis.

Issue 1: No Bands or Very Weak Signal

If you cannot detect either the full-length or the cleaved PARP1 band, or the signal is extremely faint.

Possible Cause Recommended Solution
Insufficient Protein Loaded Ensure you load an adequate amount of total protein. A load of 20-50 µg of cell lysate per lane is typically recommended[5]. Perform a protein concentration assay (e.g., BCA) after lysis to ensure accurate loading[9].
Low Target Protein Expression PARP1 is generally abundant, but expression can vary. Confirm that your cell line or tissue type expresses detectable levels of PARP1. If the cleaved fragment is the target, ensure your treatment is sufficient to induce apoptosis. Consider enriching for your target via immunoprecipitation (IP) if expression is very low[10][11].
Ineffective Primary or Secondary Antibody Verify that the primary antibody is validated for Western blot and recognizes the target species. Ensure the secondary antibody is compatible with the primary (e.g., use an anti-rabbit secondary for a rabbit primary)[11][12]. The antibody may have lost activity; check storage conditions and expiration date, and avoid repeated freeze-thaw cycles[1][13]. Perform a dot blot to confirm antibody activity[14].
Suboptimal Antibody Concentrations Antibody concentrations may be too low. Titrate both primary and secondary antibodies to find the optimal dilution for your experiment. As a starting point, try increasing the primary antibody concentration or incubating it overnight at 4°C[5][10][15].
Poor Protein Transfer Small proteins can pass through the membrane, while large proteins may transfer inefficiently[16]. Optimize transfer time and voltage for your specific setup. For PARP1 (116 kDa), a longer transfer time may be necessary. Always confirm successful transfer by staining the membrane with Ponceau S before blocking[16].
Sample Degradation PARP1 can be degraded if samples are not handled properly. Always prepare lysates on ice and add a fresh protease inhibitor cocktail to your lysis buffer[10][17]. Use fresh samples and avoid multiple freeze-thaw cycles[11][14].
Issue 2: High Background or Non-Specific Bands

If the blot is dark, "dirty," or shows multiple unexpected bands, obscuring the target bands.

Possible Cause Recommended Solution
Antibody Concentration Too High Excess primary or secondary antibody can lead to high background and non-specific binding[13][17]. Reduce the concentration (increase the dilution) of your antibodies. Start with the manufacturer's recommended dilution and optimize from there[18].
Insufficient Blocking Non-specific protein binding sites on the membrane may not be fully blocked. Increase the blocking time to at least 1 hour at room temperature, or try blocking overnight at 4°C. You can also increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA)[13][19].
Inadequate Washing Unbound antibodies may not be sufficiently washed away. Increase the number and/or duration of wash steps (e.g., 3-5 washes of 5-10 minutes each) with an appropriate wash buffer like TBST[13].
Membrane Dried Out Allowing the membrane to dry out at any stage can cause irreversible high background. Ensure the membrane is fully submerged in buffer during all incubation and washing steps[13][16][18].
Contaminated Buffers or Equipment Bacterial growth or particulates in buffers can lead to a speckled background[14]. Use freshly made, filtered buffers and clean equipment[13][14].
Cross-Reactivity of Secondary Antibody The secondary antibody may be binding to other proteins in the lysate. Run a control lane with only the secondary antibody (no primary) to check for non-specific binding[19]. If this is an issue, consider using a pre-adsorbed secondary antibody[19].
Post-Translational Modifications (PTMs) PARP1 can be subject to various PTMs, which may cause it to run at a slightly different molecular weight or appear as multiple bands[17]. Check databases like UniProt for known modifications.
Issue 3: Inconsistent Cleavage Ratios or Quantification

If the ratio of cleaved to full-length PARP1 varies significantly between replicate experiments.

Possible Cause Recommended Solution
Uneven Protein Loading Inaccurate protein quantification or pipetting errors can lead to loading inconsistencies. Always use a loading control (e.g., GAPDH, β-actin, or β-tubulin) to normalize the PARP1 signal[3]. Re-probe the same blot for the loading control.
Variable Apoptosis Induction Ensure that cell seeding density, drug concentrations, and treatment times are kept consistent across all experiments to achieve reproducible levels of apoptosis.
Signal Saturation Overexposure of the blot can lead to saturated bands, making quantification inaccurate, especially for highly abundant proteins like full-length PARP1. Use an imaging system to ensure you are working within the linear dynamic range. Capture multiple exposure times if necessary[20].
Inconsistent Transfer Across the Gel Transfer may not be uniform, especially for proteins of different sizes. Ensure good contact between the gel and membrane, and remove all air bubbles[16][21]. Check transfer with Ponceau S to see if it is even across the blot.

Quantitative Data Presentation

To quantify PARP1 degradation, use densitometry to measure the intensity of the protein bands. The ratio of the cleaved fragment to either the full-length protein or a loading control provides a quantitative measure of apoptosis.

Quantification Method Formula Interpretation
Ratio of Cleaved to Full-Length PARP1 (Intensity of 89 kDa band) / (Intensity of 116 kDa band)Directly measures the proportion of PARP1 that has been cleaved. Useful for showing the conversion process.
Ratio of Cleaved PARP1 to Loading Control (Intensity of 89 kDa band) / (Intensity of Loading Control band)Normalizes the amount of cleaved PARP1 to the total protein loaded in the lane. Useful for comparing the absolute amount of cleavage between different samples[3].
Ratio of Total PARP1 to Loading Control (Intensity of 116 kDa band + Intensity of 89 kDa band) / (Intensity of Loading Control band)Can be used to confirm that the overall PARP1 protein level is not changing due to factors other than cleavage (e.g., transcriptional regulation).

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is for preparing whole-cell lysates from cultured cells.

  • Preparation: Place cell culture dishes on ice. Aspirate the culture medium.

  • Washing: Wash cells once with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.

  • Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease and phosphatase inhibitor cocktail[22]. For a 10 cm dish, 500 µL is often sufficient.

  • Harvesting: For adherent cells, use a cell scraper to scrape the cells into the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube[9].

  • Homogenization: To reduce viscosity from DNA, sonicate the lysate on ice for 3 short bursts of 10 seconds each[9][17]. Alternatively, pass the lysate through a fine-gauge needle several times.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris[9].

  • Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your whole-cell lysate.

  • Quantification: Determine the protein concentration using a standard method like the BCA assay[9].

  • Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles[11].

SDS-PAGE and Western Blotting
  • Sample Preparation: In a microcentrifuge tube, mix your protein lysate (e.g., 30 µg) with 2X Laemmli sample buffer. Bring to a final volume appropriate for your gel wells. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[9].

  • Gel Electrophoresis: Load the boiled samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel (a 4-12% gradient or 10% polyacrylamide gel is suitable for resolving 116 and 89 kDa bands)[5][8]. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[21]. Ensure no air bubbles are trapped between the gel and the membrane[16].

  • Transfer Confirmation (Optional but Recommended): After transfer, briefly rinse the membrane in water and stain with Ponceau S solution for ~1 minute to visualize protein bands and confirm successful and even transfer. Destain with water before proceeding[16].

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature with gentle agitation[13][22].

  • Primary Antibody Incubation: Dilute the PARP1 primary antibody in fresh blocking buffer at its optimal concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation[1][5].

  • Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[13].

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation[23].

Visualizations

PARP1_Cleavage_Pathway stimulus Apoptotic Stimulus (e.g., DNA Damage, Drug Treatment) cas89 Initiator Caspases (Caspase-8, Caspase-9) stimulus->cas89 cas37 Executioner Caspases (Caspase-3, Caspase-7) cas89->cas37 Activation parp1_full Full-Length PARP1 (116 kDa) Active DNA Repair Enzyme cas37->parp1_full Cleavage at DEVD214 parp1_cleaved Cleaved PARP1 Fragments (89 kDa + 24 kDa) Inactive Fragments parp1_full->parp1_cleaved apoptosis Apoptosis parp1_cleaved->apoptosis

Caption: PARP1 cleavage signaling pathway during apoptosis.

Western_Blot_Workflow lysis 1. Cell Lysis & Protein Extraction quant 2. Protein Quantification (BCA) lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Membrane Transfer sds->transfer block 5. Blocking transfer->block pri_ab 6. Primary Ab Incubation block->pri_ab sec_ab 7. Secondary Ab Incubation pri_ab->sec_ab detect 8. ECL Detection sec_ab->detect analyze 9. Imaging & Data Analysis detect->analyze

Caption: Experimental workflow for PARP1 Western blotting.

Caption: Troubleshooting decision tree for common Western blot issues.

References

Validation & Comparative

A Head-to-Head Comparison: SK-575, a Novel PARP1 Degrader, Versus Conventional PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for tumors harboring DNA damage response (DDR) deficiencies, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed comparison of a novel investigational agent, SK-575, with four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

This compound represents a paradigm shift in targeting PARP1. Unlike traditional PARP inhibitors that block the enzyme's catalytic activity, this compound is a Proteolysis-Targeting Chimera (PROTAC). This bifunctional molecule is designed to not only inhibit PARP1 but also induce its degradation via the ubiquitin-proteasome system. This distinct mechanism of action suggests the potential for a more profound and sustained suppression of PARP1-mediated signaling pathways.

This comparison guide delves into the available preclinical data to objectively assess the performance of this compound against its inhibitor counterparts, focusing on in vitro potency, PARP trapping capabilities, and in vivo efficacy. Detailed experimental protocols for the key assays are also provided to offer a comprehensive resource for researchers and drug development professionals.

In Vitro Potency and Degradation

This compound demonstrates high potency in both inhibiting PARP1 enzymatic activity and inducing its degradation. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) for PARP1 and the half-maximal degradation concentration (DC50) for this compound, alongside the PARP1 IC50 values for the comparator inhibitors. It is important to note that direct head-to-head studies comparing the IC50 of this compound with the other four inhibitors under identical assay conditions are not publicly available.

CompoundTypePARP1 IC50 (nM)PARP1 DC50 (nM)Cell Line (for DC50)
This compound PARP1 Degrader (PROTAC)2.30[1]1.26MDA-MB-436
6.72Capan-1
0.509SW620
Olaparib PARP Inhibitor~1-5Not Applicable-
Rucaparib PARP Inhibitor~1-2Not Applicable-
Niraparib PARP Inhibitor~2-4Not Applicable-
Talazoparib PARP Inhibitor~1Not Applicable-

PARP Trapping Potency

A critical mechanism of action for many PARP inhibitors is their ability to "trap" PARP enzymes on DNA, leading to the formation of cytotoxic PARP-DNA complexes. The potency of PARP trapping varies among different inhibitors and is considered a key determinant of their antitumor activity. While direct comparative PARP trapping data for this compound is not yet available, preclinical studies have established a hierarchy among the approved inhibitors. Talazoparib is recognized as the most potent PARP trapper, significantly more so than Olaparib, Rucaparib, and Niraparib.[2][3][4][5]

CompoundRelative PARP Trapping Potency
This compound Data not publicly available
Olaparib Potent trapper
Rucaparib Potent trapper, comparable to Olaparib[6][7]
Niraparib Potent trapper, potentially more potent than Olaparib[2][8][9]
Talazoparib Most potent trapper, ~100-fold more than Olaparib[2][5][10][11][12]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo activity of this compound. In a Capan-1 pancreatic cancer xenograft model (with BRCA2 mutation), this compound administered at 25 and 50 mg/kg intraperitoneally once daily for five days resulted in significant tumor growth inhibition.[2] Similarly, in breast cancer xenograft models, Olaparib has shown efficacy, particularly in tumors with BRCA mutations.[13][14][15] Niraparib has also demonstrated potent tumor growth inhibition in preclinical models, including those without BRCA mutations.[8][16][17]

It is crucial to emphasize that direct comparative in vivo studies of this compound against Olaparib, Rucaparib, Niraparib, and Talazoparib under the same experimental conditions have not been reported in the public domain. Therefore, a direct comparison of their in vivo efficacy cannot be definitively made at this time.

Experimental Protocols

PARP Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50%.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (substrate), and a detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR) chains).

  • Assay Procedure:

    • A series of inhibitor dilutions are prepared.

    • Recombinant PARP1 enzyme and activated DNA are incubated with each inhibitor concentration in a microplate well.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of PAR generated is quantified using a suitable detection method.

  • Data Analysis: The percentage of PARP activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

PARP1 Degradation Assay (DC50 Determination)

Objective: To determine the concentration of a degrader required to reduce the cellular level of PARP1 protein by 50%.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured to a suitable confluency.

  • Treatment: Cells are treated with a range of concentrations of the PROTAC degrader (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein concentration in the lysates is determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific for PARP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

  • Data Analysis: The intensity of the PARP1 band for each treatment condition is quantified and normalized to the loading control. The percentage of PARP1 remaining relative to a vehicle-treated control is plotted against the logarithm of the degrader concentration to determine the DC50 value.

PARP Trapping Assay

Objective: To measure the ability of a compound to stabilize the PARP-DNA complex.

Methodology:

  • Principle: This assay often utilizes a fluorescence polarization (FP) or a cell-based chromatin fractionation method.

  • Fluorescence Polarization (FP) Assay:

    • A fluorescently labeled DNA oligonucleotide is incubated with recombinant PARP enzyme. The binding of the large PARP protein to the small DNA probe results in a high FP signal.

    • Upon addition of NAD+, PARP auto-poly(ADP-ribosyl)ates, leading to its dissociation from the DNA and a decrease in the FP signal.

    • In the presence of a PARP trapping agent, the PARP-DNA complex is stabilized, preventing dissociation even in the presence of NAD+, thus maintaining a high FP signal.

    • The increase in FP signal is proportional to the PARP trapping activity of the compound.

  • Cell-Based Chromatin Fractionation:

    • Cells are treated with the compound of interest, often in combination with a DNA-damaging agent to induce PARP recruitment to DNA.

    • Cells are then lysed and subjected to fractionation to separate the chromatin-bound proteins from the soluble proteins.

    • The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting. An increase in chromatin-associated PARP1 indicates PARP trapping.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.[9][18][19][20]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compound is administered according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).[20]

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored as indicators of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

  • Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) or tumor regression are calculated.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PARP signaling pathway and a typical experimental workflow.

PARP_Signaling_and_Inhibition cluster_0 Cellular Process cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Recruitment->PAR_Synthesis Ub Ubiquitin Proteasome System PARP1_Recruitment->Ub recruits DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Apoptosis Apoptosis DDR_Recruitment->Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PAR_Synthesis PARP_Inhibitor->DDR_Recruitment prevents PARP_Degrader PARP1 Degrader (PROTAC) (this compound) PARP_Degrader->PARP1_Recruitment binds to Inhibition Catalytic Inhibition & PARP Trapping Degradation PARP1 Degradation Ub->Apoptosis leads to degradation & apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP Enzyme Inhibition Assay (IC50) Degradation_Assay PARP1 Degradation Assay (DC50) Enzyme_Assay->Degradation_Assay Trapping_Assay PARP Trapping Assay Degradation_Assay->Trapping_Assay Cell_Viability Cell Viability/Cytotoxicity Assays Trapping_Assay->Cell_Viability Xenograft_Model Establish Xenograft Tumor Model Cell_Viability->Xenograft_Model Lead Candidate Selection Treatment Compound Administration Xenograft_Model->Treatment Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Efficacy_Analysis Efficacy Data Analysis Monitoring->Efficacy_Analysis

References

A Researcher's Guide to SK-575-NEG: A Negative Control for Targeted PARP1 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of precise molecular tools is paramount for validating novel therapeutic strategies. In the burgeoning field of targeted protein degradation, the development of specific negative controls is as crucial as the discovery of potent degraders. This guide provides a comprehensive comparison of SK-575-NEG, a negative control for the PARP1 degrader this compound, with other alternatives, supported by experimental data and detailed protocols.

Introduction to this compound-NEG

This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[1][2] Its negative control, this compound-NEG, is a structurally similar molecule designed to bind to PARP1 without inducing its degradation. This is achieved through a critical chemical modification: the methylation of the amino group on the piperidine-2,6-dione moiety.[3] This modification prevents this compound-NEG from recruiting the E3 ubiquitin ligase cereblon (CRBN), an essential step in the PROTAC-mediated degradation pathway. Consequently, while this compound-NEG retains its ability to bind to PARP1, it is incapable of marking it for proteasomal degradation.[3]

Quantitative Comparison of PARP1 Degrader Negative Controls

The effectiveness of a negative control is determined by its ability to bind the target protein without initiating degradation. The following table summarizes the key quantitative parameters of this compound-NEG in comparison to negative controls for other published PARP1 degraders.

CompoundTarget BinderE3 Ligase BinderModification for InactivationPARP1 Binding (IC50)PARP1 DegradationReference
This compound-NEG Phthalazinone derivativeMethylated PomalidomideMethylation of CRBN binding motif2.64 nMIneffective up to 1 µM[3]
iRucaparib-ITP3/4 RucaparibPomalidomideAltered linker conjugation site on RucaparibNot reportedAbolished[4]
Inactive PARP1 (E988A) Not ApplicableNot ApplicableCatalytic domain mutationBinds DNANot degraded[5]

Experimental Protocols

To rigorously validate the activity of PARP1 degraders and the inactivity of their negative controls, several key experiments are routinely performed.

Western Blotting for PARP1 Degradation

This technique is the gold standard for quantifying the reduction in cellular PARP1 protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, Capan-1) and allow them to adhere overnight. Treat cells with the PARP1 degrader (e.g., this compound) and the negative control (e.g., this compound-NEG) at various concentrations for the desired time (typically 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[6]

Immunoprecipitation (IP) to Confirm Target Engagement

IP is used to demonstrate the physical interaction between the degrader, PARP1, and the E3 ligase. For a negative control like this compound-NEG, this experiment would show binding to PARP1 but no interaction with the E3 ligase.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for Western blotting. Lyse the cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against PARP1 or the E3 ligase (e.g., CRBN) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing and Elution: Wash the beads several times with IP lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PARP1, the E3 ligase, and ubiquitin to detect the formation of the ternary complex and ubiquitination of PARP1.[7]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm that the compound binds to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound-NEG) or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble, stabilized protein and analyze the protein levels by Western blotting or other quantitative methods like ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PARP1_Degradation_Pathway cluster_SK575 This compound (Active Degrader) cluster_SK575NEG This compound-NEG (Negative Control) SK575 This compound Ternary_Complex Ternary Complex (PARP1-SK575-CRBN) SK575->Ternary_Complex PARP1_active PARP1 PARP1_active->Ternary_Complex CRBN_active Cereblon (E3 Ligase) CRBN_active->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation PARP1 Degradation Proteasome->Degradation SK575_NEG This compound-NEG PARP1_inactive PARP1 SK575_NEG->PARP1_inactive Binds CRBN_inactive Cereblon (E3 Ligase) SK575_NEG->CRBN_inactive No Binding No_Ternary_Complex No Ternary Complex Formation PARP1_inactive->No_Ternary_Complex CRBN_inactive->No_Ternary_Complex

Caption: Mechanism of this compound vs. This compound-NEG.

Experimental_Workflow cluster_assays Experimental Validation start Start: Hypothesis (Compound induces PARP1 degradation) cell_culture Cell Culture (e.g., MDA-MB-436) start->cell_culture treatment Treatment (this compound, this compound-NEG, Vehicle) cell_culture->treatment western Western Blot (Quantify PARP1 levels) treatment->western ip Immunoprecipitation (Assess ternary complex formation) treatment->ip cetsa CETSA (Confirm target engagement) treatment->cetsa data_analysis Data Analysis western->data_analysis ip->data_analysis cetsa->data_analysis conclusion Conclusion (Validate degrader specificity and negative control inactivity) data_analysis->conclusion

Caption: Workflow for validating a PARP1 degrader.

References

Validating SK-575 On-Target Effects with Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SK-575, a potent PARP1-targeting PROTAC (Proteolysis Targeting Chimera), with a conventional PARP1 inhibitor, referred to here as "Compound X." We present a framework for validating the on-target effects of this compound using cutting-edge proteomics technologies, supported by hypothetical experimental data and detailed protocols.

Introduction to this compound and its Target, PARP1

This compound is a novel heterobifunctional molecule designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the DNA damage response pathway, playing a crucial role in DNA repair.[1][2] By recruiting an E3 ubiquitin ligase to PARP1, this compound flags the protein for degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors like "Compound X," which only block the enzymatic activity of PARP1. This guide explores how proteomics can be leveraged to demonstrate the specific and efficient degradation of PARP1 by this compound, a critical step in its preclinical validation.

Comparative Analysis: this compound vs. Compound X

To objectively assess the on-target efficacy and specificity of this compound, we compare it with "Compound X," a well-characterized small molecule inhibitor of PARP1. The following sections will detail the experimental data and methodologies for this comparison.

Data Presentation: Quantitative Proteomics

The following tables summarize hypothetical quantitative proteomics data comparing the effects of this compound and Compound X on the cellular proteome.

Table 1: Global Proteome Analysis in Response to Treatment

This table illustrates the number of significantly regulated proteins after a 24-hour treatment with either this compound or Compound X at their respective IC50 concentrations.

Treatment GroupTotal Proteins IdentifiedSignificantly Upregulated ProteinsSignificantly Downregulated Proteins
Vehicle Control> 8,000--
This compound (10 nM)> 8,0001525
Compound X (1 µM)> 8,0004552

Table 2: Targeted Analysis of PARP Family Proteins

This table focuses on the specific changes in the abundance of PARP family members, highlighting the selectivity of this compound.

Protein TargetThis compound (10 nM) % Abundance Change vs. VehicleCompound X (1 µM) % Abundance Change vs. Vehicle
PARP1 -95% +5%
PARP2-8%-2%
PARP3-5%+1%
TNKS (PARP5a)-3%-1%
TNKS2 (PARP5b)-4%+3%

Table 3: Thermal Proteome Profiling (TPP) for Target Engagement

This table shows the change in the melting temperature (ΔTm) of PARP1 upon compound treatment, indicating direct target engagement.

TreatmentTarget ProteinΔTm (°C)Interpretation
This compound (10 nM)PARP1+3.5°CStrong Target Engagement
Compound X (1 µM)PARP1+4.2°CStrong Target Engagement

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Global Quantitative Proteomics

Objective: To profile proteome-wide changes in protein abundance following treatment with this compound or Compound X.

Protocol:

  • Cell Culture and Treatment: Human cancer cells (e.g., HeLa or a relevant cancer cell line) are cultured to 70-80% confluency. Cells are then treated with vehicle, this compound (10 nM), or Compound X (1 µM) for 24 hours.

  • Cell Lysis and Protein Extraction: After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • Protein Digestion: 100 µg of protein from each sample is reduced, alkylated, and then digested overnight with trypsin.

  • Peptide Labeling (TMT or LFQ): For multiplexed analysis, peptides are labeled with Tandem Mass Tags (TMT). Alternatively, a label-free quantification (LFQ) approach can be used.

  • LC-MS/MS Analysis: Labeled or unlabeled peptides are separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Raw data is processed using a suitable software package (e.g., MaxQuant). Peptide identification is performed by searching against a human protein database. Protein quantification is performed, and statistical analysis is used to identify significantly regulated proteins.

Thermal Proteome Profiling (TPP)

Objective: To confirm direct target engagement of this compound and Compound X with PARP1 in a cellular context.[4][5][6][7]

Protocol:

  • Cell Treatment: Intact cells are treated with either vehicle, this compound (10 nM), or Compound X (1 µM) for 1 hour.

  • Heating Gradient: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis and Separation of Soluble Fraction: After heating, cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by ultracentrifugation.

  • Sample Preparation for MS: The soluble protein fractions from each temperature point are collected, digested into peptides, and prepared for mass spectrometry analysis as described in the global proteomics protocol.

  • LC-MS/MS Analysis and Data Interpretation: The relative abundance of each protein at each temperature is determined. Melting curves are generated, and the melting temperature (Tm) for each protein is calculated. A significant shift in the Tm of a protein in the drug-treated samples compared to the vehicle control indicates direct binding.[8]

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_ternary Ternary Complex Formation SK575 This compound PARP1 PARP1 SK575->PARP1 Binds to PARP1 E3 E3 Ubiquitin Ligase SK575->E3 Recruits E3 Ligase Proteasome Proteasome PARP1->Proteasome Targeted for Degradation DNA_Repair DNA Repair Inhibition E3->PARP1 Ubiquitination Ub Ubiquitin Degradation Degraded PARP1 Peptides Proteasome->Degradation

Caption: Mechanism of action for this compound leading to PARP1 degradation.

Experimental Workflow for Proteomic Validation

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Cell_Culture Cell Culture & Treatment (Vehicle, this compound, Compound X) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Peptide Labeling (TMT/LFQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Data Processing & Identification LC_MS->Data_Processing Quantification Protein Quantification & Statistics Data_Processing->Quantification Results Results Interpretation Quantification->Results

Caption: Workflow for quantitative proteomics analysis.

Logical Comparison: this compound vs. Compound X

cluster_sk575 This compound (PROTAC Degrader) cluster_compX Compound X (Inhibitor) SK575_MoA Mechanism: Induces PARP1 Degradation Proteomics_Validation Proteomics Validation SK575_MoA->Proteomics_Validation SK575_Effect Effect: Eliminates PARP1 Protein SK575_Specificity Specificity: High for PARP1 Degradation CompX_MoA Mechanism: Inhibits PARP1 Activity CompX_MoA->Proteomics_Validation CompX_Effect Effect: Blocks PARP1 Function CompX_Specificity Specificity: May have off-target inhibition

Caption: Comparison of this compound and Compound X mechanisms.

References

SK-575: A Potent PARP1 Degrader Outperforms a Predecessor in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a new contender has emerged in the landscape of PARP-targeted cancer therapies. SK-575, a novel proteolysis-targeting chimera (PROTAC), has demonstrated superior preclinical efficacy in the degradation of PARP1 and inhibition of cancer cell growth compared to the established PARP inhibitor, Olaparib. This guide provides a comprehensive comparison of the experimental results for this compound and its alternatives, supported by detailed methodologies and visual representations of the underlying mechanisms.

This compound is a highly potent and efficacious PARP1 degrader designed to treat cancers, particularly those with BRCA1/2 mutations[1]. Unlike traditional PARP inhibitors that block the enzyme's activity, this compound is a PROTAC that induces the potent and specific degradation of the PARP1 protein[1]. This novel mechanism of action has shown significant advantages in preclinical studies, including durable tumor growth inhibition in animal models, both as a standalone treatment and in combination with other cytotoxic agents like temozolomide and cisplatin[1].

Comparative Efficacy: this compound vs. Olaparib

Experimental data highlights the superior potency of this compound in inhibiting the growth of cancer cells. In head-to-head comparisons, this compound consistently demonstrates lower half-maximal inhibitory concentrations (IC50) than Olaparib in various cancer cell lines.

CompoundCell LineIC50 (nM)
This compound MDA-MB-436 (BRCA1 mutant)19
This compound Capan-1 (BRCA2 mutant)56
Olaparib HCC-1937 (BRCA1 mutant)~96,000
Olaparib MDA-MB-436 (BRCA1 mutant)>10,000

In Vivo Tumor Growth Inhibition

In mouse xenograft models of human cancer, this compound has demonstrated remarkable anti-tumor activity. When administered as a single agent, this compound led to significant and lasting tumor growth inhibition[1]. Furthermore, its efficacy was enhanced when used in combination with temozolomide, a DNA alkylating agent[1]. While direct comparative in vivo studies with Olaparib under the same conditions are not yet published, existing data for Olaparib shows its efficacy in BRCA-mutant xenograft models, though often requiring combination with other agents to achieve comparable levels of tumor suppression[2][3].

Mechanism of Action: PARP1 Degradation vs. Inhibition

The distinct mechanisms of this compound and Olaparib are central to their differing efficacies. Olaparib functions by inhibiting the enzymatic activity of PARP1, a key protein in the DNA damage repair pathway. In cancer cells with BRCA mutations, which already have a compromised DNA repair system, this inhibition leads to a synthetic lethal effect and cell death[4][5].

This compound, on the other hand, leverages the cell's own ubiquitin-proteasome system to target PARP1 for destruction. This degradation of the PARP1 protein, rather than just its inhibition, may offer a more complete and sustained disruption of the DNA repair pathway, potentially overcoming some mechanisms of resistance that can develop with PARP inhibitors.

Signaling_Pathway cluster_0 Olaparib (PARP Inhibition) cluster_1 This compound (PARP1 Degradation) Olaparib Olaparib PARP1_inhibition PARP1 Olaparib->PARP1_inhibition Inhibits DNA_Repair_inhibition DNA Repair (Inhibited) PARP1_inhibition->DNA_Repair_inhibition Leads to Cell_Death_inhibition Cell Death DNA_Repair_inhibition->Cell_Death_inhibition Induces in BRCA-mutant cells SK575 This compound PARP1_degradation PARP1 SK575->PARP1_degradation E3_Ligase E3 Ubiquitin Ligase SK575->E3_Ligase Proteasome Proteasome PARP1_degradation->Proteasome Targeted by E3 Ligase E3_Ligase->Proteasome Degraded_PARP1 Degraded PARP1 Proteasome->Degraded_PARP1 Degrades DNA_Repair_degradation DNA Repair (Inhibited) Degraded_PARP1->DNA_Repair_degradation Leads to Cell_Death_degradation Cell Death DNA_Repair_degradation->Cell_Death_degradation Induces in BRCA-mutant cells

Fig. 1: Comparative mechanisms of Olaparib and this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound and its alternatives.

Cell Viability Assay:

  • Cancer cell lines (e.g., MDA-MB-436, Capan-1) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compound (this compound or Olaparib) for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

PARP1 Degradation Assay (for this compound):

  • Cancer cells are treated with this compound at various concentrations and time points.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for PARP1, followed by a secondary antibody.

  • The amount of PARP1 protein is quantified and compared to untreated controls to determine the extent of degradation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Start_vitro Cancer Cell Lines Treatment Treat with this compound or Olaparib Start_vitro->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability Degradation Western Blot for PARP1 Degradation Treatment->Degradation Start_vivo Xenograft Mouse Model Treatment_vivo Administer this compound or Olaparib Start_vivo->Treatment_vivo Tumor_Measurement Measure Tumor Volume Treatment_vivo->Tumor_Measurement Efficacy Determine Tumor Growth Inhibition Tumor_Measurement->Efficacy

Fig. 2: General experimental workflow for preclinical evaluation.

In Vivo Xenograft Studies:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound, Olaparib, and/or combination therapies).

  • Compounds are administered according to a predetermined schedule and dosage.

  • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • At the end of the study, tumors may be excised for further analysis.

Logical Relationship: The PROTAC Advantage

The superior performance of this compound can be attributed to the inherent advantages of the PROTAC modality. By inducing the degradation of the target protein, PROTACs can achieve a more profound and durable biological effect compared to traditional inhibitors. This approach may also be less susceptible to resistance mechanisms that arise from mutations in the target protein that affect inhibitor binding but not the protein's overall structure.

Logical_Relationship Inhibitor Inhibitor (e.g., Olaparib) Target_Binding Binds to Target Inhibitor->Target_Binding Degrader Degrader (this compound) Target_Degradation Induces Target Degradation Degrader->Target_Degradation Catalytic_Inhibition Inhibits Target Activity Target_Binding->Catalytic_Inhibition Sustained_Effect More Sustained Effect Target_Degradation->Sustained_Effect Overcome_Resistance Potential to Overcome Binding-Site Resistance Target_Degradation->Overcome_Resistance

Fig. 3: Logical advantages of a degrader over an inhibitor.

References

Cross-Validation of SK-575 Efficacy in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SK-575, a novel Proteolysis-Targeting Chimera (PROTAC) that selectively degrades Poly (ADP-ribose) polymerase 1 (PARP1), against other established PARP inhibitors. The data presented herein is intended to offer an objective overview of this compound's performance across various cancer cell lines, supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Mechanism of Action: this compound as a PARP1 Degrader

This compound operates through a novel mechanism of action distinct from traditional PARP inhibitors. As a PROTAC, it is a bifunctional molecule that simultaneously binds to PARP1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of PARP1 by the proteasome. This targeted protein degradation offers a potent and potentially more durable therapeutic effect compared to small molecule inhibitors that only block the enzymatic activity of PARP1.[1][2]

SK575_Mechanism_of_Action cluster_cell Cancer Cell SK575 This compound Ternary_Complex Ternary Complex (this compound-PARP1-E3) SK575->Ternary_Complex Binds PARP1 PARP1 PARP1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation PARP1 Degradation Proteasome->Degradation Results in

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy of this compound and Other PARP Modulators

The efficacy of this compound has been evaluated in a panel of human cancer cell lines, with a particular focus on those with mutations in the BRCA1 and BRCA2 genes, which are known to be sensitive to PARP inhibition. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound and the well-established PARP inhibitor, Olaparib.

Table 1: Comparative Efficacy (IC50, nM) of this compound and Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)Olaparib IC50 (nM)
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutant19 ± 64700 ± 800
Capan-1Pancreatic AdenocarcinomaBRCA2 mutant56 ± 121800 ± 300
SW620Colorectal AdenocarcinomaBRCA wild-typeNot ReportedNot Reported
HCC1937Triple-Negative Breast CancerBRCA1 mutantNot Reported96000
LNCaPProstate CancerBRCA2 mutantNot ReportedNot Reported

Data for this compound and Olaparib in MDA-MB-436 and Capan-1 cells are from MedchemExpress, citing the primary publication.[3] Data for Olaparib in HCC1937 is from a separate study.[4]

Table 2: PARP1 Degradation Efficacy (DC50, nM) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound DC50 (nM)
MDA-MB-436Triple-Negative Breast Cancer1.26
Capan-1Pancreatic Adenocarcinoma6.72
SW620Colorectal Adenocarcinoma0.509

Data is from MedchemExpress, citing the primary publication.[5]

Table 3: Comparative Efficacy (IC50, µM) of Other PARP Inhibitors in BRCA-mutant Cell Lines

Cell LineCancer TypeTalazoparib IC50 (µM)Rucaparib IC50 (µM)Niraparib IC50 (µM)
MDA-MB-436Triple-Negative Breast Cancer0.132.33.2
HCC1937Triple-Negative Breast Cancer101311

Data is from a comparative study of PARP inhibitors in breast cancer cell lines.[4][6]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat cells with This compound/alternatives Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for 72 hours Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT reagent Incubation_1->MTT_Addition Incubation_2 5. Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization 6. Add solubilization solution (DMSO) Incubation_2->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Analyze data to determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Cross_Validation_Logic cluster_validation Cross-Validation of this compound Efficacy Initial_Screening Initial Screening: This compound in diverse cancer cell lines Identify_Hits Identify cell lines with high sensitivity (low IC50) Initial_Screening->Identify_Hits Mechanism_Validation Mechanism Validation: Confirm PARP1 degradation (Western Blot) Identify_Hits->Mechanism_Validation Sensitive Lines Comparative_Analysis Comparative Analysis: Benchmark against Olaparib & other inhibitors Identify_Hits->Comparative_Analysis Sensitive Lines In_Vivo_Studies In Vivo Validation: Test efficacy in xenograft models Mechanism_Validation->In_Vivo_Studies Comparative_Analysis->In_Vivo_Studies Conclusion Conclusion: Establish this compound as a potent and selective PARP1 degrader In_Vivo_Studies->Conclusion

References

Comparative Analysis of SK-575 (Ivy Leaf Dry Extract EA 575®) Dose-Response in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical analysis of the dose-response characteristics of SK-575, identified as Ivy Leaf Dry Extract EA 575®, focusing on its immunomodulatory effects. A comparison with alternative compounds, Ambroxol and N-acetylcysteine, is included based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Ivy Leaf Dry Extract EA 575® demonstrates dose-dependent immunomodulatory activity, primarily through the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6). While direct comparative studies with classic dose-response curves (IC50/EC50 values) against competitor products are limited in the reviewed literature, existing data indicates a significant anti-inflammatory potential. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Dose-Dependent Inhibition of IL-6

The following table summarizes the dose-dependent effects of Ivy Leaf Dry Extract EA 575® and its alternatives on IL-6 release, a key pro-inflammatory cytokine. It is important to note that the data is compiled from different studies with varying experimental setups, and therefore, a direct comparison of potency should be made with caution.

CompoundConcentration/DoseEffect on IL-6 ReleaseCell Type/ModelNotes
Ivy Leaf Dry Extract EA 575® 80, 160, 400 µg/mLStatistically significant, dose-dependent decrease in LPS-induced IL-6.Not specifiedData from a study on the anti-inflammatory effects of the extract.
80-240 µg/mLSignificant and dose-dependent reduction of adenosine-mediated IL-6 release.Calu-3 epithelial lung cellsPre-incubation for 16 hours.
N-acetylcysteine (NAC) 5 mMSignificant prevention of Poly I:C-induced IL-6 increase.A549 cellsEffect observed at 1 hour of incubation.
All tested concentrationsSignificant reduction of IL-6 at longer incubation times (3 and 6 hours).A549 cellsDemonstrates time- and dose-dependent effects.
Ambroxol 90 mg/kg per daySignificant reduction of IL-6 levels in bronchoalveolar lavage.Murine model of LPS-induced acute lung injuryIn-vivo data, not directly comparable to in-vitro concentrations.
10-100 µg/mLMarkedly inhibited IL-1 and TNF production.Human mononuclear cellsIL-6 was not explicitly mentioned in this study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of the test compounds before assessing their immunomodulatory effects.

Objective: To assess the cytotoxicity of test compounds on a specific cell line (e.g., macrophages, epithelial cells).

Materials:

  • Test compounds (Ivy Leaf Dry Extract EA 575®, Ambroxol, N-acetylcysteine)

  • Cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include untreated control wells.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Immunomodulation Assay (LPS-induced Cytokine Release)

This protocol is used to evaluate the dose-response effect of test compounds on the inhibition of pro-inflammatory cytokine production.

Objective: To measure the inhibitory effect of test compounds on the release of IL-6 from lipopolysaccharide (LPS)-stimulated cells.

Materials:

  • Test compounds

  • Cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • ELISA kit for IL-6 quantification

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of IL-6 inhibition against the log concentration of the test compound to generate a dose-response curve.

Mandatory Visualization

Signaling Pathways

The immunomodulatory and anti-inflammatory effects of Ivy Leaf Dry Extract EA 575® are attributed to its influence on several key signaling pathways.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Genes (e.g., IL-6) DNA->Cytokines Gene Transcription G Adenosine A2B Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene G β2-Adrenergic Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenaline Adrenaline b2AR β2-Adrenergic Receptor Adrenaline->b2AR Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response G Dose-Response Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison CellCulture Cell Culture (e.g., Macrophages) Cytotoxicity Cytotoxicity Assay (MTT) Determine Non-Toxic Range CellCulture->Cytotoxicity Immunomodulation Immunomodulation Assay (LPS Stimulation) CellCulture->Immunomodulation CompoundPrep Compound Preparation (Serial Dilutions of EA 575®) CompoundPrep->Cytotoxicity CompoundPrep->Immunomodulation Competitors Repeat with Competitors (Ambroxol, NAC) CompoundPrep->Competitors Cytotoxicity->Immunomodulation Inform Concentration Selection Measurement Measure Cytokine Levels (ELISA) Immunomodulation->Measurement Curve Generate Dose-Response Curve Measurement->Curve IC50 Calculate IC50 (if applicable) Curve->IC50 Compare Compare Dose-Response Data IC50->Compare Competitors->Compare

Safety Operating Guide

Proper Disposal Procedures for SK-575

Author: BenchChem Technical Support Team. Date: November 2025

The following provides a comprehensive guide to the proper disposal of SK-575, a potent Proteolysis-Targeting Chimera (PROTAC) degrader of PARP1. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Summary of this compound Hazards

It is imperative to handle this compound with caution, recognizing its potential health and environmental risks. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound waste, including contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[1]

    • Hand Protection: Use chemically resistant protective gloves.[1]

    • Body Protection: Don impervious clothing, such as a lab coat.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be worn.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, weighing paper), in a designated, clearly labeled, and sealed waste container.

    • The container must be compatible with the chemical waste and properly sealed to prevent leakage.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • Avoid mixing this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

3. Decontamination of Labware:

  • All non-disposable labware that has come into contact with this compound should be decontaminated.

  • Rinse the contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware thoroughly with soap and water.

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure the storage area is cool and away from direct sunlight and sources of ignition.[1]

5. Final Disposal:

  • The disposal of this compound waste must be carried out through an approved and licensed hazardous waste disposal company.[1]

  • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant".[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

SK575_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Chemical Fume Hood) SolidWaste Collect Solid Waste (Unused chemical, contaminated items) WorkArea->SolidWaste Start Procedure LiquidWaste Collect Liquid Waste (Solutions, rinsates) WorkArea->LiquidWaste Decontaminate Decontaminate Labware (Solvent rinse, then wash) WorkArea->Decontaminate LabelWaste Label Waste Containers ('Hazardous Waste', 'this compound') SolidWaste->LabelWaste LiquidWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Decontaminate->LiquidWaste Collect Rinsate Dispose Dispose via Approved Hazardous Waste Facility StoreWaste->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for Potent Novel Compounds (Placeholder: SK-575)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling potent novel chemical compounds, for which a comprehensive Safety Data Sheet (SDS) may not be available. The designation "SK-575" is used as a placeholder for such a compound. The following guidance is based on established best practices for managing potent Active Pharmaceutical Ingredients (APIs) and new chemical entities. A compound-specific risk assessment must be conducted before any handling occurs.[1][2][3][4]

Hazard Classification and Occupational Exposure Banding

When handling a novel compound with limited toxicological data, a "control banding" or "occupational exposure banding" (OEB) strategy is employed to categorize the substance and determine the necessary level of control.[5][6][7] This approach groups chemicals into bands based on their potential hazards, guiding the selection of appropriate safety measures.[6][8]

The following table outlines a typical OEB system. An appropriate band for this compound should be provisionally assigned based on any available preliminary data (e.g., in silico predictions, structural similarity to known potent compounds, or in vitro data).

Occupational Exposure Band (OEB) Occupational Exposure Limit (OEL) Range General Description Primary Handling Controls
OEB 1 >1000 µg/m³Low Potency / Non-ToxicGeneral laboratory ventilation, good laboratory practices.
OEB 2 100 - 1000 µg/m³Low to Moderate PotencyLocal exhaust ventilation (e.g., fume hood), basic PPE.
OEB 3 10 - 100 µg/m³Moderately Potent / Slightly Toxic[9]Contained handling (e.g., fume hood, biological safety cabinet), enhanced PPE.
OEB 4 1 - 10 µg/m³Potent[9]High-containment solutions (e.g., glove box, isolator), full PPE with respiratory protection.[1][9]
OEB 5 <1 µg/m³Highly Potent[10]Full isolation (glovebox isolators), closed-system transfers, specialized PPE.[10]

For the purposes of this guide, this compound will be assumed to fall into OEB 4 , requiring stringent handling protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[11] For a compound in OEB 4, the following PPE is mandatory:

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for any operation with a risk of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[9][11]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is required.[11]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[11]
Body Protection Disposable CoverallsMade from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[11]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls if necessary.[11]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles providing a complete seal around the eyes. A face shield can be worn over goggles for added protection.[11]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[11]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety at every stage. This involves preparation, careful execution of tasks, and thorough post-handling procedures.

Pre-Operational Checks
  • Designate a Controlled Area: All handling of this compound must occur in a designated and clearly marked area with restricted access.

  • Verify Engineering Controls: Ensure containment systems (e.g., fume hood, glove box) are functioning correctly. Airflow should be single-pass to prevent contamination.[1]

  • Prepare Spill Kit: A spill kit appropriate for potent chemical hazards must be readily available.

  • Decontamination Solution: Ensure a validated decontamination solution is prepared and accessible in the work area.[11]

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[11][12]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[11]

Handling Protocol
  • Weighing and Transfer:

    • Whenever possible, use a closed system for weighing and transferring the compound.[11]

    • If handling powders, use techniques that minimize dust generation, such as gentle scooping or using a containment ventilated enclosure.

    • Keep containers covered as much as possible.[11]

  • Solution Preparation:

    • Perform all solution preparations within a certified chemical fume hood or glove box.

    • Add solids to liquids slowly to prevent splashing.

    • Ensure all containers are clearly labeled.

Post-Operational Procedures
  • Spill Management: In the event of a spill, immediately alert others.[11] Use the prepared spill kit to clean the area, working from the outside in.[11] All cleanup materials must be disposed of as hazardous waste.[11]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with the validated cleaning agent.[11]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination.[11] Dispose of single-use PPE in the appropriate hazardous waste container.[11]

  • Hand Washing: Wash hands and forearms thoroughly after removing all PPE.

Disposal Plan

Improper disposal of potent compounds can have severe consequences.[12] All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Solid Waste (e.g., contaminated gloves, wipes, coveralls, gels) Collect in a clearly labeled, sealed plastic bag or container.[12] The bag should be placed inside a secondary container for hazardous waste.
Liquid Waste (e.g., unused solutions, first rinse of contaminated glassware) Collect in a sealed, leak-proof, and chemically resistant container.[12][13] The container must be clearly labeled with "Hazardous Waste" and the chemical name. Do not mix with other waste streams.
Sharps Waste (e.g., contaminated needles, scalpels, pipettes) Dispose of immediately into a labeled, puncture-resistant sharps container designated for chemically contaminated sharps.[12]
Empty Containers Thoroughly empty all contents.[13] The first one to three rinses of the container must be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the original label and dispose of the container according to institutional guidelines.

All hazardous waste must be collected by a certified environmental health and safety service for final disposal, typically via incineration.[14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of a potent compound like this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal prep_risk Risk Assessment & Assign OEB prep_area Designate Controlled Area prep_risk->prep_area prep_eng Verify Engineering Controls prep_area->prep_eng prep_kits Prepare Spill & Decon Kits prep_eng->prep_kits prep_waste Set Up Waste Containers prep_kits->prep_waste prep_ppe Don PPE prep_waste->prep_ppe handle_weigh Weighing & Transfer (Closed System) prep_ppe->handle_weigh handle_sol Solution Preparation handle_weigh->handle_sol post_decon Decontaminate Surfaces & Equipment handle_sol->post_decon spill Spill Occurs? handle_sol->spill post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash post_dispose Segregate & Store Hazardous Waste post_doff->post_dispose post_pickup Schedule Waste Pickup post_dispose->post_pickup spill->post_decon No spill_clean Execute Spill Cleanup Protocol spill->spill_clean Yes spill_clean->post_decon

Caption: Workflow for Safe Handling and Disposal of Potent Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.